Slc7A11-IN-1
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H17Cl2F3N4O5PtS |
|---|---|
Molecular Weight |
664.3 g/mol |
IUPAC Name |
azanide;dichloroplatinum(2+);5-oxo-5-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]pentanoic acid;hydrate |
InChI |
InChI=1S/C13H11F3N2O4S.2ClH.2H2N.H2O.Pt/c14-13(15,16)22-7-4-5-8-9(6-7)23-12(17-8)18-10(19)2-1-3-11(20)21;;;;;;/h4-6H,1-3H2,(H,20,21)(H,17,18,19);2*1H;3*1H2;/q;;;2*-1;;+4/p-2 |
InChI Key |
RAVPGHGJOKGQFM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)CCCC(=O)O.[NH2-].[NH2-].O.Cl[Pt+2]Cl |
Origin of Product |
United States |
Foundational & Exploratory
Slc7A11-IN-1 Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solute carrier family 7 member 11 (SLC7A11), also known as xCT, is a critical transporter protein overexpressed in numerous cancer types. It facilitates the import of cystine in exchange for glutamate, a process essential for the synthesis of the master antioxidant glutathione (GSH). High levels of GSH enable cancer cells to combat oxidative stress, thereby promoting their survival, proliferation, and resistance to therapies. Slc7A11-IN-1 is a potent and specific inhibitor of SLC7A11, representing a promising therapeutic strategy. This document provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by experimental data and protocols.
Core Mechanism of Action: Induction of Ferroptosis
The primary mechanism of action of this compound in cancer cells is the induction of a regulated form of iron-dependent cell death known as ferroptosis.[1][2] This process is initiated by the inhibition of SLC7A11's function as a cystine/glutamate antiporter.[1]
The key steps are as follows:
-
Inhibition of Cystine Uptake : this compound directly binds to and blocks the function of the SLC7A11 transporter on the cell membrane. This action prevents the uptake of extracellular cystine into the cancer cell.[1][3]
-
Glutathione (GSH) Depletion : Cystine is the oxidized form of cysteine, a rate-limiting precursor for the synthesis of glutathione (GSH). By blocking cystine import, this compound leads to a rapid depletion of intracellular cysteine and, consequently, a significant reduction in GSH levels.
-
Inactivation of GPX4 : Glutathione peroxidase 4 (GPX4) is a crucial enzyme that utilizes GSH to neutralize lipid peroxides, protecting the cell from oxidative damage. The depletion of GSH renders GPX4 inactive.
-
Lipid Peroxidation Accumulation : In the absence of functional GPX4, there is an uncontrolled accumulation of lipid reactive oxygen species (ROS) and lipid peroxides within the cell membranes.
-
Iron-Dependent Cell Death (Ferroptosis) : The excessive lipid peroxidation, in the presence of intracellular iron, leads to catastrophic membrane damage and ultimately results in cell death through ferroptosis.
Signaling Pathway Diagram
Quantitative Data: Efficacy of Slc7A11 Inhibitors
While specific IC50 values for this compound are not extensively published in a consolidated format, the following table summarizes the half-maximal inhibitory concentrations (IC50) for other well-characterized SLC7A11 inhibitors across various cancer cell lines, demonstrating the therapeutic potential of targeting this transporter.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| Erastin | H2122 (Lung Adenocarcinoma) | >50 | |
| Erastin | H358 (Lung Adenocarcinoma) | ~10 | |
| Sulfasalazine | PANC-1 (Pancreatic) | Varies | |
| Sulfasalazine | BxPC-3 (Pancreatic) | Varies | |
| HG106 | KRAS mutant Lung Adenocarcinoma | Varies |
Note: The efficacy of SLC7A11 inhibitors can be cell-line dependent.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (CCK-8 Assay)
This assay determines the effect of this compound on cancer cell proliferation and viability.
Protocol:
-
Seed cancer cells (e.g., 6,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Glutathione (GSH) Assay
This assay quantifies the intracellular levels of reduced and oxidized glutathione (GSH and GSSG) to confirm GSH depletion upon treatment with this compound.
Protocol:
-
Plate cells in a 6-well plate and treat with this compound for the desired time.
-
Collect cells and lyse them according to the manufacturer's protocol of a commercial GSH/GSSG assay kit.
-
Remove protein from the samples using 5% sulfosalicylic acid (SSA).
-
Perform the colorimetric assay by reacting the sample with DTNB (Ellman's reagent) and glutathione reductase.
-
Measure the absorbance at 412 nm.
-
Calculate the GSH and GSSG concentrations using a standard curve and normalize to the total protein concentration.
Lipid Peroxidation Assay (BODIPY 581/591 C11 Staining)
This assay measures the accumulation of lipid peroxides, a hallmark of ferroptosis.
Protocol:
-
Seed cells in a 6- or 12-well plate and treat with this compound.
-
Add BODIPY 581/591 C11 dye to a final concentration of 5 µM and incubate at 37°C for 30 minutes in the dark.
-
Harvest the cells and wash with PBS.
-
Analyze the fluorescence intensity by flow cytometry. An increase in green fluorescence indicates lipid peroxidation.
Western Blotting for SLC7A11 and GPX4
This technique is used to assess the protein expression levels of SLC7A11 and GPX4.
Protocol:
-
Lyse treated and untreated cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against SLC7A11 and GPX4 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow Diagram
Conclusion and Future Directions
This compound represents a targeted therapeutic approach that exploits the metabolic vulnerability of cancer cells overexpressing SLC7A11. By inducing ferroptosis through the inhibition of cystine uptake and subsequent GSH depletion, this compound offers a potent anti-cancer strategy. The experimental protocols outlined in this guide provide a framework for the robust evaluation of this and other SLC7A11 inhibitors. Future research should focus on in vivo efficacy, combination therapies to overcome potential resistance mechanisms, and the identification of predictive biomarkers to select patients most likely to benefit from this therapeutic approach. The combination of SLC7A11 inhibitors with immunotherapy is also a promising avenue, as IFN-γ released by T cells can downregulate SLC7A11 expression, potentially sensitizing tumors to these agents.
References
The Role of SLC7A11 Inhibition in Ferroptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms and experimental considerations surrounding the induction of ferroptosis via the inhibition of Solute Carrier Family 7 Member 11 (SLC7A11). While the specific compound "Slc7A11-IN-1" is not extensively characterized in publicly available literature, this document will utilize a well-established and representative SLC7A11 inhibitor, erastin , to elucidate the core principles of targeting this transporter for therapeutic intervention.
Introduction to SLC7A11 and Ferroptosis
SLC7A11, also known as xCT, is the functional light chain subunit of the system Xc- cystine/glutamate antiporter.[1][2] This transmembrane protein plays a critical role in cellular redox homeostasis by importing extracellular cystine in exchange for intracellular glutamate.[1][3] Once inside the cell, cystine is reduced to cysteine, the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[3]
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. This process is distinct from other cell death modalities such as apoptosis and necroptosis. Due to their high metabolic rate and increased production of reactive oxygen species (ROS), many cancer cells upregulate SLC7A11 to maintain high levels of GSH and protect against oxidative stress, thereby evading ferroptosis. This dependency on SLC7A11 presents a therapeutic vulnerability, making it an attractive target for cancer therapy.
Mechanism of Action: SLC7A11 Inhibition and Ferroptosis Induction
SLC7A11 inhibitors, such as erastin, induce ferroptosis by disrupting the delicate balance of cellular redox homeostasis. The primary mechanism involves the following key steps:
-
Inhibition of Cystine Uptake: Small molecule inhibitors like erastin bind to and block the function of SLC7A11, preventing the uptake of extracellular cystine.
-
Depletion of Intracellular Cysteine and Glutathione: The blockade of cystine import leads to a rapid depletion of the intracellular cysteine pool. As cysteine is essential for GSH synthesis, this results in a significant decrease in cellular GSH levels.
-
Inactivation of Glutathione Peroxidase 4 (GPX4): GPX4 is a selenoenzyme that utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cell membranes from oxidative damage. With the depletion of its essential cofactor, GSH, the enzymatic activity of GPX4 is severely impaired.
-
Accumulation of Lipid Peroxides: In the absence of functional GPX4, lipid peroxides, which are continuously generated through enzymatic and non-enzymatic processes, accumulate on cellular membranes, particularly those rich in polyunsaturated fatty acids (PUFAs).
-
Iron-Dependent Cell Death: The accumulation of lipid peroxides in an iron-dependent manner leads to membrane damage, loss of integrity, and ultimately, cell death through ferroptosis.
Signaling Pathway of Ferroptosis Induction via SLC7A11 Inhibition
The signaling cascade initiated by SLC7A11 inhibition is centered on the disruption of the SLC7A11-GSH-GPX4 axis. The following diagram illustrates this pathway and the intervention point of an SLC7A11 inhibitor like erastin.
Caption: Signaling pathway of ferroptosis induction by an SLC7A11 inhibitor.
Quantitative Data on the Effects of SLC7A11 Inhibition
The following tables summarize quantitative data from studies investigating the effects of the SLC7A11 inhibitor erastin on various cell lines.
Table 1: Effect of Erastin on Cell Viability
| Cell Line | Concentration of Erastin | Treatment Duration | Reduction in Cell Viability | Citation |
| HEY (Ovarian Cancer) | 25 µM | 8 hours | ~50% | |
| COV318 (Ovarian Cancer) | 25 µM | 8 hours | No significant reduction | |
| HCT116 (Colorectal Cancer) | 10 µM | Not Specified | Most susceptible among tested lines | |
| F98 (Glioma) | 1 mM | 24 hours | >70% | |
| U251 (Glioma) | 1 mM | 24 hours | >70% |
Table 2: Effect of Erastin on Glutathione (GSH) and Lipid Peroxidation
| Cell Line/Tissue | Concentration of Erastin | Treatment Duration | Effect on GSH Levels | Effect on Lipid Peroxidation (MDA/Lipid ROS) | Citation |
| OVCAR-8 (Ovarian Cancer) | Not Specified | Not Specified | Rapid depletion | Not Specified | |
| NCI/ADR-RES (Ovarian Cancer) | Not Specified | Not Specified | Rapid depletion | Not Specified | |
| Mouse Duodenum | In vivo injection | Not Specified | 64% decrease | 58% increase in MDA | |
| Mouse Kidney | In vivo injection | Not Specified | 34% decrease | 93% increase in MDA | |
| Mouse Liver | In vivo injection | Not Specified | 43% decrease | 2.25-fold increase in MDA | |
| HT22 (Neuronal Cells) | 1 µM | 8 hours | Not specified | Time- and dose-dependent increase in ROS and lipid ROS |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ferroptosis induction. Below are protocols for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing cell viability after treatment with an SLC7A11 inhibitor.
Materials:
-
96-well plates
-
Cell culture medium
-
SLC7A11 inhibitor (e.g., erastin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SLC7A11 inhibitor for the desired duration (e.g., 8, 24, 48 hours). Include untreated control wells.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Glutathione (GSH) Assay
This protocol outlines the measurement of total glutathione levels.
Materials:
-
Cell culture plates
-
PBS (Phosphate-buffered saline)
-
Deproteinization solution (e.g., 5% 5-sulfosalicylic acid)
-
GSH assay kit (e.g., based on the DTNB-GSSG reductase recycling assay)
-
Microplate reader
Procedure:
-
Culture and treat cells with the SLC7A11 inhibitor as required.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells and deproteinize the lysate according to the assay kit manufacturer's instructions. This typically involves adding a deproteinization solution and centrifuging to remove precipitated proteins.
-
Transfer the supernatant to a new plate.
-
Prepare GSH standards according to the kit protocol.
-
Add the assay reagents, which typically include DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), glutathione reductase, and NADPH, to the samples and standards.
-
Incubate as recommended by the manufacturer.
-
Measure the absorbance at 405-412 nm.
-
Calculate the GSH concentration based on the standard curve.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol uses the fluorescent probe C11-BODIPY 581/591 to detect lipid ROS.
Materials:
-
Cell culture plates or slides
-
SLC7A11 inhibitor
-
C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed and treat cells with the SLC7A11 inhibitor.
-
At the end of the treatment, remove the culture medium and wash the cells with HBSS.
-
Incubate the cells with the C11-BODIPY 581/591 probe (typically 1-10 µM) in HBSS for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS to remove excess probe.
-
Analyze the cells immediately by flow cytometry or fluorescence microscopy. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides. An increase in the green fluorescence intensity indicates lipid peroxidation.
Experimental Workflow
The following diagram outlines a general experimental workflow for characterizing the role of an SLC7A11 inhibitor in ferroptosis induction.
References
Investigating the Antiproliferative Effects of Slc7A11 Inhibition: A Technical Guide
Disclaimer: No specific public data was found for a compound designated "Slc7A11-IN-1". This guide provides a comprehensive overview of the antiproliferative effects of inhibiting the Solute Carrier Family 7 Member 11 (Slc7A11) protein, drawing upon data from well-characterized inhibitors as a proxy.
Introduction
Solute Carrier Family 7 Member 11 (Slc7A11), also known as xCT, is the light chain subunit of the system xc- cystine/glutamate antiporter. It plays a pivotal role in cellular homeostasis by importing extracellular cystine in exchange for intracellular glutamate.[1][2][3] Cystine is subsequently reduced to cysteine, a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[4][5] Many cancer cells exhibit elevated Slc7A11 expression to meet the high demand for antioxidants necessary to counteract the increased oxidative stress associated with rapid proliferation and metabolic activity. This dependency on Slc7A11 presents a promising therapeutic window for cancer treatment.
Inhibition of Slc7A11 disrupts cellular redox balance, leading to the depletion of GSH and the accumulation of reactive oxygen species (ROS). This culminates in a specific form of iron-dependent regulated cell death known as ferroptosis, characterized by the accumulation of lipid peroxides. This guide details the antiproliferative effects of Slc7A11 inhibition, outlines key experimental protocols, and visualizes the underlying signaling pathways.
Quantitative Data on the Antiproliferative Effects of Slc7A11 Inhibition
The antiproliferative activity of Slc7A11 inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines. The following table summarizes representative IC50 values for known Slc7A11 inhibitors.
| Inhibitor Name | Cancer Cell Line | IC50 (µM) | Citation |
| Erastin | HT-1080 (Fibrosarcoma) | 10 | |
| Sulfasalazine | PANC-1 (Pancreatic) | >100 | |
| Sorafenib | HepG2 (Hepatocellular Carcinoma) | 5-10 | |
| Compound 1 (CID: 3492258) | HeLa (Cervical Cancer) | Not Specified |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Key Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of an Slc7A11 inhibitor on cell proliferation and calculate the IC50 value.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the Slc7A11 inhibitor for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or a fluorescence-based assay.
-
Data Analysis: The absorbance or fluorescence is measured, and the results are normalized to untreated control cells. The IC50 value is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay
Objective: To determine if the observed cell death is due to apoptosis.
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the Slc7A11 inhibitor at various concentrations for 72 hours.
-
Staining: Cells are harvested and stained with Annexin V and propidium iodide (PI) using a commercially available apoptosis detection kit.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Measurement of Reactive Oxygen Species (ROS)
Objective: To quantify the level of intracellular ROS following inhibitor treatment.
Methodology:
-
Cell Treatment: Cells are treated with the Slc7A11 inhibitor for a defined period.
-
Probe Incubation: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Detection: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.
Signaling Pathways and Experimental Workflows
Slc7A11-Mediated Signaling Pathway
Experimental Workflow for Evaluating Slc7A11 Inhibitors
Conclusion
Targeting Slc7A11 represents a compelling strategy for cancer therapy, particularly for tumors exhibiting high levels of oxidative stress and a dependency on GSH for survival. Inhibition of Slc7A11 effectively induces ferroptosis, a non-apoptotic form of cell death, thereby circumventing potential resistance to traditional apoptosis-inducing chemotherapeutics. The methodologies and pathways described in this guide provide a framework for the preclinical evaluation of novel Slc7A11 inhibitors. Further research into the development of potent and selective Slc7A11 inhibitors is warranted to translate these promising preclinical findings into effective clinical treatments.
References
- 1. Amino acid transporter SLC7A11/xCT at the crossroads of regulating redox homeostasis and nutrient dependency of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijmcmed.org [ijmcmed.org]
- 4. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Slc7A11-IN-1 and its Impact on Cellular Redox Balance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solute carrier family 7 member 11 (SLC7A11), the functional subunit of the system xc- cystine/glutamate antiporter, is a critical regulator of cellular redox homeostasis. By mediating the uptake of cystine, the precursor for the synthesis of the major intracellular antioxidant glutathione (GSH), SLC7A11 plays a pivotal role in protecting cells from oxidative stress. Dysregulation of SLC7A11 is implicated in various pathologies, particularly in cancer, where it contributes to tumor growth and therapeutic resistance. This technical guide provides an in-depth overview of a potent and specific inhibitor, Slc7A11-IN-1, and its impact on cellular redox balance. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways.
Introduction to SLC7A11 and Cellular Redox Homeostasis
Cellular redox balance is a tightly regulated process that ensures the equilibrium between the production of reactive oxygen species (ROS) and their detoxification by antioxidant systems. An imbalance in this equilibrium, leading to excessive ROS, results in oxidative stress, which can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to cell death.
SLC7A11, also known as xCT, is a key player in maintaining this balance. As the light chain of the system xc- antiporter, it facilitates the import of extracellular cystine in exchange for intracellular glutamate.[1][2] Once inside the cell, cystine is rapidly reduced to cysteine, the rate-limiting amino acid for the synthesis of glutathione (GSH).[3][4] GSH, a tripeptide, is a major non-enzymatic antioxidant that directly neutralizes ROS and also serves as a cofactor for antioxidant enzymes like glutathione peroxidases (GPXs).
In various cancers, the expression and activity of SLC7A11 are upregulated, enabling cancer cells to cope with the high levels of oxidative stress associated with their rapid proliferation and metabolic activity.[5] This makes SLC7A11 an attractive therapeutic target for selectively inducing oxidative stress and cell death in cancer cells.
This compound: A Potent Inhibitor of SLC7A11
This compound is a potent and specific inhibitor of the SLC7A11 transporter. Its inhibition of SLC7A11-mediated cystine uptake leads to a cascade of events that disrupt cellular redox balance and induce cell death.
Mechanism of Action
The primary mechanism of action of this compound is the blockade of the system xc- antiporter. This inhibition has the following key consequences:
-
Cystine Starvation: By preventing cystine import, this compound deprives the cell of the necessary precursor for GSH synthesis.
-
GSH Depletion: The lack of cysteine leads to a significant reduction in the intracellular pool of reduced glutathione.
-
Increased ROS: With diminished GSH levels, the cell's capacity to neutralize ROS is compromised, leading to an accumulation of these damaging species.
-
Lipid Peroxidation: The excess ROS, particularly hydroxyl radicals, attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This process damages membrane integrity and generates toxic byproducts like malondialdehyde (MDA).
-
Ferroptosis Induction: The iron-dependent accumulation of lipid peroxides is a hallmark of a regulated form of cell death known as ferroptosis. This compound is a potent inducer of ferroptosis.
Quantitative Data on the Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | 0.03 |
| MDA-MB-231 | Breast Cancer | 0.11 |
| MCF-7 | Breast Cancer | 0.18 |
| HepG2 | Liver Cancer | 0.17 |
| LO2 | Normal Liver Cells | 0.27 |
| Table 1: Anti-proliferative activity of this compound in various cell lines after 72 hours of treatment. |
Signaling Pathways Modulated by this compound
The inhibition of SLC7A11 by this compound and the subsequent induction of oxidative stress impact several key signaling pathways involved in cell survival, apoptosis, and angiogenesis.
Figure 1: Signaling pathways affected by this compound.
Inhibition of SLC7A11 by this compound leads to a decrease in GSH and an increase in ROS, which in turn induces ferroptosis and apoptosis through the modulation of the PI3K/Akt and p53 pathways, and inhibits angiogenesis by downregulating HIF1-α and VEGFA.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on cellular redox balance.
Measurement of Intracellular Glutathione (GSH)
This protocol describes the quantification of intracellular GSH levels using a commercially available kit.
Materials:
-
Cells treated with this compound or vehicle control
-
Phosphate-buffered saline (PBS)
-
5% 5-Sulfosalicylic acid (SSA)
-
GSSG/GSH Quantification Kit (e.g., from Dojindo)
-
Microplate reader
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of 5% SSA to deproteinize the sample.
-
Incubate on ice for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the GSH.
-
Follow the manufacturer's instructions for the GSSG/GSH Quantification Kit to measure the absorbance at 405 nm.
-
Determine the protein concentration of the cell lysate (from a parallel sample not treated with SSA) using a BCA protein assay for normalization.
-
Calculate the GSH concentration relative to the total protein content.
Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This protocol outlines the measurement of MDA, a key product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
Materials:
-
Cells treated with this compound or vehicle control
-
PBS
-
RIPA lysis buffer with protease inhibitors
-
Thiobarbituric acid (TBA) solution (0.375% w/v)
-
Trichloroacetic acid (TCA) (15% w/v)
-
Hydrochloric acid (HCl) (0.25 N)
-
Butylated hydroxytoluene (BHT)
-
MDA standard
-
Spectrophotometer or microplate reader
Procedure:
-
Treat cells with this compound as described previously.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing BHT to prevent further oxidation.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
To 100 µL of the supernatant, add 200 µL of the TBA/TCA/HCl reagent.
-
Incubate the mixture at 95°C for 20 minutes.
-
Cool the samples on ice for 5 minutes and then centrifuge at 10,000 x g for 5 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Generate a standard curve using known concentrations of MDA.
-
Calculate the MDA concentration in the samples and normalize to the protein concentration.
Induction and Detection of Ferroptosis
This protocol describes a general workflow for inducing ferroptosis with an SLC7A11 inhibitor and detecting it.
Figure 2: Experimental workflow for studying ferroptosis.
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a negative control (vehicle) and a positive control for ferroptosis inhibition (e.g., Ferrostatin-1).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
Analysis of Ferroptotic Markers:
-
GSH Depletion: Measure intracellular GSH levels as described in Protocol 4.1. A significant decrease in GSH is an early indicator of ferroptosis.
-
Lipid ROS Accumulation: Use a fluorescent probe such as C11-BODIPY 581/591 to detect lipid peroxidation by flow cytometry or fluorescence microscopy.
-
Cell Viability: Assess cell death using a viability assay such as propidium iodide (PI) staining followed by flow cytometry.
-
Conclusion
This compound is a powerful research tool for investigating the role of SLC7A11 in cellular redox biology and for exploring the therapeutic potential of inducing ferroptosis in diseases characterized by SLC7A11 overexpression, such as cancer. Its potent and specific inhibition of cystine uptake provides a robust method for depleting intracellular glutathione and triggering oxidative stress-mediated cell death. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this exciting field. Further investigation into the nuanced downstream effects of this compound will continue to illuminate the intricate connections between metabolism, redox signaling, and cell fate.
References
- 1. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystine/glutamate transporter - Wikipedia [en.wikipedia.org]
- 3. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ijmcmed.org [ijmcmed.org]
- 5. JCI - Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma [jci.org]
Technical Whitepaper: Discovery and Characterization of a Novel SLC7A11 Inhibitor
Disclaimer: Information regarding the specific inhibitor "Slc7A11-IN-1" from commercial vendors could not be definitively sourced in the public scientific literature. The primary reference cited by a vendor for "this compound" describes a different chemical entity. Therefore, this technical guide focuses on a well-characterized SLC7A11 inhibitor, designated as Compound 1 (PubChem CID: 3492258) , for which detailed discovery and experimental data are available.[1][2][3][4][5]
Introduction
Solute Carrier Family 7 Member 11 (SLC7A11), also known as xCT, is the light chain subunit of the system xc- cystine/glutamate antiporter. This transporter plays a critical role in cellular redox homeostasis by importing extracellular cystine in exchange for intracellular glutamate. The imported cystine is subsequently reduced to cysteine, a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). Upregulation of SLC7A11 is observed in numerous cancers and is associated with tumor growth, metastasis, and resistance to therapies by mitigating oxidative stress. Consequently, inhibition of SLC7A11 presents a promising therapeutic strategy to induce oxidative stress and promote cancer cell death, particularly through a form of iron-dependent cell death known as ferroptosis.
This whitepaper details the discovery and characterization of a novel and potent SLC7A11 inhibitor, Compound 1. The discovery was achieved through a structure-based virtual screening approach, followed by in vitro validation of its biological activity.
Discovery of Compound 1
The discovery of Compound 1 was facilitated by a computational drug discovery workflow.
The process began with a structure-based high-throughput virtual screening of the Specs database. The screening involved molecular docking of compounds to the SLC7A11 protein structure. Initial filtering was based on docking scores, followed by an evaluation of water solubility and interaction energies with key residues of the SLC7A11 protein. This led to the selection of 20 candidate compounds for experimental validation. Of these, 19 were commercially available and purchased for in vitro testing. A glutathione (GSH) depletion assay in HeLa cervical cancer cells was used as the primary screen to identify active compounds, which ultimately led to the identification of Compound 1 as a potent inhibitor of SLC7A11 function.
Synthesis of Compound 1
The synthesis of Compound 1 (2-((3-chlorophenyl)amino)-N-(4-((5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)acetamide) is not explicitly detailed in the discovery paper as it was a commercially available compound. However, a general synthetic route for similar N-phenylacetamide derivatives involves the reaction of a substituted aniline with a haloacetyl halide to form an intermediate, which is then reacted with a primary amine. The 1,2,4-oxadiazole moiety can be synthesized through the cyclization of an amidoxime with an acylating agent.
Quantitative Data
The inhibitory effects of Compound 1 on various cellular processes were quantified and are summarized below.
| Parameter | Cell Line | Compound 1 Concentration | Result | Reference |
| IC50 (Antiproliferative Activity) | HCT-116 | 0.03 µM | - | |
| MDA-MB-231 | 0.11 µM | - | ||
| MCF-7 | 0.18 µM | - | ||
| HepG2 | 0.17 µM | - | ||
| LO2 | 0.27 µM | - | ||
| Intracellular GSH Levels | HeLa | 25 µM | Significant reduction | |
| Intracellular Glutamate Levels | HeLa | 25 µM | Significant increase | |
| Intracellular ROS Levels | HeLa | Not specified | Significant increase | |
| Cell Cycle Arrest | HCT-116 | 0.5 µM | Arrest at S-phase (55.79%) | |
| Tumor Growth Inhibition (in vivo) | CT26 tumor model | 2 mg/kg | 60.7% suppression |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
HeLa cervical cancer cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Intracellular Glutathione (GSH) Assay
-
Principle: Measures the levels of reduced glutathione in cell lysates.
-
Procedure:
-
HeLa cells were seeded in 96-well plates and treated with Compound 1 (25 µM) or vehicle control for 24 hours.
-
Cells were washed with phosphate-buffered saline (PBS) and lysed.
-
The GSH levels in the cell lysates were determined using a commercial GSH assay kit according to the manufacturer's instructions. The assay is based on the reaction of GSH with a chromogenic reagent that results in a colorimetric product measured by a microplate reader.
-
Intracellular Reactive Oxygen Species (ROS) Assay
-
Principle: Utilizes a fluorescent probe that becomes fluorescent upon oxidation by ROS.
-
Procedure:
-
HeLa cells were treated with Compound 1.
-
Cells were then incubated with a ROS-sensitive fluorescent dye (e.g., DCFH-DA).
-
The fluorescence intensity, which is proportional to the intracellular ROS levels, was measured using a fluorescence microscope or flow cytometer.
-
Cell Invasion and Metastasis Assay
-
Principle: A transwell assay (Boyden chamber) is used to assess the invasive potential of cancer cells.
-
Procedure:
-
HCT-116 cells were treated with Compound 1 (0.5 µM) for 24 hours.
-
The treated cells were seeded into the upper chamber of a Matrigel-coated transwell insert.
-
The lower chamber contained a chemoattractant (e.g., FBS).
-
After a defined incubation period, non-invading cells in the upper chamber were removed.
-
Invading cells on the lower surface of the membrane were fixed, stained, and counted under a microscope.
-
In Vivo Tumor Growth Inhibition Study
-
Principle: Evaluates the anti-tumor efficacy of Compound 1 in a mouse xenograft model.
-
Procedure:
-
Male BALB/c mice were subcutaneously inoculated with CT26 tumor cells.
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
Compound 1 was administered intravenously at a dose of 2 mg/kg every three days for a total of three doses.
-
Tumor volume was measured regularly throughout the study.
-
At the end of the study, tumors were excised and weighed.
-
Signaling Pathways and Mechanism of Action
Compound 1 exerts its anticancer effects by inhibiting SLC7A11, leading to a cascade of downstream events.
By inhibiting SLC7A11, Compound 1 blocks the uptake of cystine, leading to a depletion of intracellular cysteine and, consequently, a reduction in GSH synthesis. The decrease in GSH levels impairs the cell's ability to neutralize reactive oxygen species (ROS), leading to increased oxidative stress. This elevated ROS can cause damage to cellular components, including lipids (lipid peroxidation) and DNA. The accumulation of lipid peroxides is a hallmark of ferroptosis, a key mechanism of cell death induced by SLC7A11 inhibition. Additionally, the DNA damage can trigger apoptosis. The inhibition of SLC7A11 also leads to an increase in intracellular glutamate.
Conclusion
Compound 1 is a potent and selective inhibitor of SLC7A11 discovered through a combination of in silico screening and in vitro validation. It demonstrates significant antiproliferative activity across various cancer cell lines and in vivo anti-tumor efficacy. Its mechanism of action, centered on the induction of oxidative stress and ferroptosis, makes it a promising candidate for further preclinical and clinical development as a novel anticancer agent. This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of Compound 1, offering valuable information for researchers and drug development professionals in the field of oncology.
References
- 1. Blocking xCT and PI3K/Akt pathway synergized with DNA damage of Riluzole-Pt(IV) prodrugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of the Inhibitor Targeting the SLC7A11/xCT Axis through In Silico and In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Specificity of Slc7A11-IN-1 for the xCT Antiporter: An In-Depth Technical Guide
Introduction
The solute carrier family 7 member 11 (Slc7a11), also known as the xCT antiporter, is a critical component of the system Xc- cystine/glutamate antiporter. This system plays a pivotal role in cellular homeostasis by importing extracellular cystine in exchange for intracellular glutamate. The imported cystine is subsequently reduced to cysteine, a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). In various pathological conditions, particularly in cancer, the upregulation of xCT has been linked to increased antioxidant capacity, promoting tumor growth, and conferring resistance to therapies. Consequently, the development of specific inhibitors targeting xCT is an area of intense research for novel therapeutic strategies. This technical guide focuses on the specificity of a putative xCT inhibitor, Slc7A11-IN-1.
Core Concepts: The xCT Antiporter and its Inhibition
The xCT antiporter is a heterodimeric protein complex composed of the light chain Slc7a11 and the heavy chain Slc3a2 (4F2hc). Slc7a11 is the substrate-specific subunit responsible for the transport activity. By maintaining intracellular GSH levels, xCT protects cells from oxidative stress and a form of iron-dependent cell death known as ferroptosis. Inhibition of xCT leads to depletion of intracellular cysteine and GSH, resulting in an accumulation of reactive oxygen species (ROS) and the induction of ferroptosis, making it a promising target in oncology.
This compound: Available Data
Quantitative Data: Anti-proliferative Activity
The inhibitory effects of this compound have been quantified through its anti-proliferative activity in various cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that these values represent the concentration of the inhibitor required to reduce cell proliferation by 50% and are not a direct measure of xCT antiporter inhibition.
| Cell Line | Cell Type | IC50 (µM) |
| HCT-116 | Human Colon Carcinoma | 0.03 |
| MDA-MB-231 | Human Breast Adenocarcinoma | 0.11 |
| MCF-7 | Human Breast Adenocarcinoma | 0.18 |
| HepG2 | Human Liver Carcinoma | 0.17 |
| LO2 | Normal Human Liver Cell | 0.27 |
Data sourced from MedChemExpress.
The data indicates that this compound exhibits potent anti-proliferative effects across a range of cancer cell lines, with a notably lower IC50 in the HCT-116 colon cancer cell line. The higher IC50 value in the non-cancerous LO2 cell line might suggest some level of selectivity for cancer cells, although this requires further investigation.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Based on the known function of the xCT antiporter, the proposed mechanism of action for this compound involves the direct inhibition of cystine uptake. This leads to a cascade of downstream effects, ultimately resulting in cell death.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Assessing Specificity
To rigorously determine the specificity of this compound for the xCT antiporter, a series of experiments would be required. The following workflow outlines a logical progression for such a study.
Caption: Experimental workflow for specificity assessment.
Experimental Protocols
Detailed experimental protocols for assays performed with this compound are not publicly available. However, based on standard methodologies, the following provides an overview of how such experiments would likely be conducted.
Cystine Uptake Assay (Radiolabeled)
This assay directly measures the inhibition of the xCT antiporter's function.
-
Cell Culture: Plate cells with known xCT expression (e.g., HCT-116) in a suitable multi-well plate and grow to confluency.
-
Pre-incubation: Wash cells with a sodium-free uptake buffer (e.g., choline-based) to remove endogenous cystine and glutamate. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time.
-
Initiation of Uptake: Add uptake buffer containing a known concentration of radiolabeled L-[14C]-cystine to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to remove extracellular radiolabeled cystine.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration in each well. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value for cystine uptake inhibition.
Intracellular Glutathione (GSH) Measurement
This assay assesses the downstream consequences of xCT inhibition.
-
Cell Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Harvest and lyse the cells.
-
GSH Detection: Use a commercial GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) or a fluorescent probe like monochlorobimane) to measure the intracellular GSH concentration.
-
Data Analysis: Normalize the GSH levels to the protein concentration of the cell lysates. Compare the GSH levels in treated cells to the vehicle control.
Limitations and Future Directions
The primary limitation in assessing the specificity of this compound is the absence of a comprehensive public dataset from primary research. The available information is largely from commercial sources and focuses on the downstream cellular effects rather than direct target engagement and selectivity.
Key information that is currently lacking includes:
-
Direct Inhibition Data: The IC50 value of this compound for the direct inhibition of cystine uptake by the xCT antiporter.
-
Binding Affinity: The binding constant (Kd) of this compound to the Slc7a11 subunit.
-
Off-Target Profile: Data from broad screening panels to identify potential off-target interactions with other transporters, enzymes, and receptors.
-
In Vivo Efficacy and Specificity: Studies in animal models to confirm the on-target activity and assess the overall safety and efficacy profile.
This compound is presented as a potent inhibitor of the xCT antiporter with significant anti-proliferative activity in cancer cell lines. The proposed mechanism of action, involving the depletion of intracellular GSH and induction of ferroptosis, is consistent with the known biology of xCT inhibition. However, a thorough evaluation of its specificity for the xCT antiporter is hampered by the lack of publicly available primary research data. To fully establish this compound as a selective and valuable research tool or a potential therapeutic lead, further detailed biochemical and cellular characterization, including direct binding and uptake inhibition assays and comprehensive off-target profiling, is essential. Researchers and drug development professionals should exercise caution in interpreting the currently available data and are encouraged to perform rigorous validation studies.
Slc7A11-IN-1: A Chemical Probe for Interrogating SLC7A11 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Slc7A11-IN-1, a potent and selective inhibitor of the cystine/glutamate antiporter SLC7A11 (also known as xCT). This document is intended for researchers in academia and industry who are studying the role of SLC7A11 in normal physiology and disease, particularly in the context of cancer biology, redox homeostasis, and ferroptosis.
Introduction to SLC7A11
Solute Carrier Family 7 Member 11 (SLC7A11) is the functional light chain subunit of the system xc- amino acid transporter.[1][2][3] This transporter mediates the uptake of extracellular cystine in exchange for intracellular glutamate, playing a critical role in cellular redox balance.[4][5] Once inside the cell, cystine is rapidly reduced to cysteine, the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).
Given its central role in maintaining GSH levels, SLC7A11 is crucial for protecting cells from oxidative stress and a form of iron-dependent cell death known as ferroptosis. Many cancer cells upregulate SLC7A11 to cope with high levels of intrinsic oxidative stress, making it an attractive therapeutic target. The inhibition of SLC7A11 depletes intracellular cysteine and GSH, leading to an accumulation of reactive oxygen species (ROS), lipid peroxidation, and ultimately, ferroptotic cell death.
This compound: A Potent Chemical Probe
This compound is a small molecule inhibitor designed to target SLC7A11. Its mechanism of action involves blocking the transporter's ability to import cystine, thereby disrupting downstream antioxidant pathways. This leads to antiproliferative effects, cell cycle arrest, and the induction of apoptosis. The available data indicates that this compound reduces intracellular GSH content and significantly enhances the expression of reactive oxygen species (ROS).
Quantitative Data for this compound
The following tables summarize the reported in vitro and in vivo activity of this compound.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| HCT-116 | Colon Carcinoma | 0.03 | 72 hours |
| MDA-MB-231 | Breast Adenocarcinoma | 0.11 | 72 hours |
| MCF-7 | Breast Adenocarcinoma | 0.18 | 72 hours |
| HepG2 | Hepatocellular Carcinoma | 0.17 | 72 hours |
| LO2 | Normal Liver | 0.27 | 72 hours |
| Data sourced from MedchemExpress. |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Parameter | Value |
| Dosing Regimen | 2 mg/kg, intravenous injection |
| Dosing Frequency | Every three days for three consecutive times |
| Result | 60.7% suppression of tumor growth in a mouse model |
| Data sourced from MedchemExpress. |
Table 3: Cellular Effects of this compound in HCT-116 Cells
| Parameter | Concentration | Exposure Time | Result |
| Cell Cycle Arrest | 0.5 µM | 24 hours | Induces S-phase arrest (55.79% of cells) |
| Apoptosis | 0.5 µM | 24 hours | Induces apoptosis |
| Invasion & Metastasis | 0.5 µM | 24 hours | Inhibits invasion and metastasis |
| Data sourced from MedchemExpress. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the function and inhibition of SLC7A11. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.
Caption: SLC7A11-mediated cystine import and its role in redox homeostasis.
Caption: Mechanism of action for an SLC7A11 inhibitor leading to ferroptosis.
Caption: Experimental workflow for the validation of an SLC7A11 chemical probe.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Cell Viability and Proliferation Assay (MTS/MTT)
This assay determines the dose-dependent effect of this compound on cell viability to calculate the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compound (e.g., 0.001 to 10 µM), including a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTS/MTT Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50.
Cystine Uptake Assay
This assay directly measures the ability of this compound to block the primary function of SLC7A11.
-
Cell Seeding: Plate cells in a 24-well plate and grow to ~90% confluency.
-
Pre-incubation: Wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS). Pre-incubate the cells with various concentrations of this compound or vehicle control in HBSS for 30 minutes at 37°C.
-
Cystine Uptake: Add [14C]-L-cystine (final concentration ~1 µM) to each well and incubate for 10-15 minutes at 37°C.
-
Wash: Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells with 0.1 M NaOH or a suitable lysis buffer.
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analysis: Normalize the counts per minute (CPM) to the protein concentration of the lysate (determined by a BCA assay). Compare the uptake in inhibitor-treated wells to the vehicle control.
Intracellular Glutathione (GSH) Measurement
This assay quantifies the downstream effect of SLC7A11 inhibition on the primary antioxidant pool.
-
Cell Culture and Treatment: Seed cells in a 6-well plate. Treat with this compound at a concentration around its IC50 value for 24-48 hours.
-
Cell Harvesting: Wash cells with cold PBS, scrape, and pellet by centrifugation.
-
Lysis and Deproteinization: Lyse the cell pellet and deproteinize the sample according to the manufacturer's instructions of a commercially available GSH/GSSG assay kit (e.g., from Promega, Cayman Chemical).
-
Assay Procedure: Perform the assay following the kit's protocol. This typically involves a reaction where GSH reductase recycles GSSG to GSH, and a chromogen reacts with GSH to produce a colored or fluorescent product.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the GSH concentration based on a standard curve and normalize to the protein content of the sample.
Reactive Oxygen Species (ROS) Detection
This protocol measures the accumulation of lipid ROS, a hallmark of ferroptosis induced by SLC7A11 inhibition.
-
Cell Treatment: Seed cells on glass-bottom dishes or in a 96-well black-walled plate. Treat with this compound for 6-24 hours. A positive control like erastin or RSL3 can be included.
-
Probe Loading: Wash the cells with pre-warmed HBSS. Load the cells with a lipid ROS-sensitive fluorescent probe, such as C11-BODIPY 581/591 (final concentration 1-5 µM), for 30 minutes at 37°C.
-
Imaging/Flow Cytometry:
-
Microscopy: Wash away excess probe and image the cells using a fluorescence microscope. The probe will shift its fluorescence from red to green upon oxidation.
-
Flow Cytometry: Wash, trypsinize, and resuspend the cells in HBSS. Analyze the cells on a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC).
-
-
Analysis: Quantify the shift in fluorescence intensity in inhibitor-treated cells compared to vehicle-treated controls.
Conclusion
This compound is a valuable chemical probe for studying the function of the SLC7A11 transporter. Its potency and demonstrated effects on cell proliferation, the cell cycle, and key biomarkers of SLC7A11 activity (GSH levels, ROS) make it a suitable tool for elucidating the role of this transporter in cancer and other diseases. The experimental protocols provided herein offer a framework for researchers to further characterize this compound and explore its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]
- 3. SLC7A11/xCT in cancer: biological functions and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | The Role of Cystine/Glutamate Antiporter SLC7A11/xCT in the Pathophysiology of Cancer [frontiersin.org]
Inhibition of SLC7A11 as a Strategy for Anti-Tumor Therapy: A Technical Guide on Preclinical In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo investigation of Solute Carrier Family 7 Member 11 (SLC7A11) inhibition as a promising anti-tumor strategy. SLC7A11, a key component of the cystine/glutamate antiporter system xc-, is crucial for maintaining cellular redox balance by importing cystine for the synthesis of the antioxidant glutathione (GSH).[1][2] In many cancers, elevated expression of SLC7A11 is associated with poor prognosis and resistance to conventional therapies, making it a compelling therapeutic target.[3][4][5] Inhibition of SLC7A11 leads to GSH depletion, increased oxidative stress, and a specific form of iron-dependent cell death known as ferroptosis, offering a novel mechanism to combat cancer.
Mechanism of Action: Targeting Redox Homeostasis
SLC7A11 facilitates the uptake of extracellular cystine in exchange for intracellular glutamate. Once inside the cell, cystine is reduced to cysteine, a rate-limiting precursor for the synthesis of glutathione (GSH). GSH is a potent antioxidant that neutralizes reactive oxygen species (ROS), thereby protecting cancer cells from oxidative stress. By inhibiting SLC7A11, anti-tumor agents can disrupt this process, leading to a cascade of events culminating in cancer cell death.
The primary mechanism of anti-tumor activity through SLC7A11 inhibition is the induction of ferroptosis. This process is characterized by:
-
Cystine Starvation: Inhibition of SLC7A11 blocks cystine import.
-
GSH Depletion: The lack of intracellular cysteine impairs GSH synthesis.
-
GPX4 Inactivation: Glutathione peroxidase 4 (GPX4), a key enzyme that uses GSH to neutralize lipid peroxides, becomes inactive.
-
Lipid Peroxidation: Unchecked, iron-dependent lipid peroxidation accumulates on cellular membranes, leading to loss of membrane integrity and cell death.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by SLC7A11 inhibition and a generalized workflow for in vivo studies.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of in vivo studies. Below is a representative protocol for assessing the anti-tumor activity of an SLC7A11 inhibitor in a syngeneic mouse model.
Objective: To evaluate the in vivo anti-tumor efficacy of an SLC7A11 inhibitor in a melanoma xenograft model.
Materials:
-
Cell Line: B16-F10 metastatic melanoma cell line.
-
Animals: 8-week-old male C57BL/6 mice.
-
Test Compound: SLC7A11 inhibitor.
-
Vehicle: Appropriate vehicle for the test compound (e.g., 0.5% carboxymethylcellulose).
-
Reagents: Phosphate-buffered saline (PBS), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA.
-
Equipment: Calipers, syringes, needles, animal balance, laminar flow hood, incubator.
Methodology:
-
Cell Culture: B16-F10 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Cells are passaged upon reaching 80-90% confluency.
-
Tumor Implantation:
-
Harvest B16-F10 cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Tumor growth is monitored every two days using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, mice are randomly assigned to treatment groups (e.g., n=8 per group):
-
Group 1: Vehicle control.
-
Group 2: SLC7A11 inhibitor.
-
-
-
Treatment Administration:
-
The SLC7A11 inhibitor is administered at a predetermined dose and schedule (e.g., daily oral gavage). The vehicle control group receives the same volume of the vehicle.
-
Body weight is monitored regularly as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a specified duration.
-
At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67, or analysis of biomarkers for ferroptosis).
-
Quantitative Data Presentation
The efficacy of SLC7A11 inhibition is typically quantified by tumor growth inhibition. The following table illustrates how such data can be presented.
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 16 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Day 16 (g) ± SEM | P-value (vs. Vehicle) |
| Vehicle Control | 8 | 1250 ± 150 | - | 1.2 ± 0.15 | - |
| SLC7A11 Knockout | 8 | 450 ± 90 | 64 | 0.5 ± 0.08 | < 0.05 |
Data presented is hypothetical and based on findings from SLC7A11 knockout studies which showed significantly lower tumor volumes compared to wild-type mice at various time points.
Conclusion
The inhibition of SLC7A11 presents a promising and innovative approach to cancer therapy. By targeting the metabolic vulnerability of cancer cells and inducing ferroptosis, SLC7A11 inhibitors have the potential to overcome resistance to traditional treatments. The in vivo studies, such as those utilizing xenograft models in mice, are crucial for validating the anti-tumor activity and safety profile of these novel compounds. Rigorous experimental design and detailed reporting of methodologies and quantitative data are essential for advancing this therapeutic strategy towards clinical application.
References
Methodological & Application
Application Notes and Protocols for Slc7A11-IN-1 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Slc7A11, also known as xCT, is the light chain subunit of the system Xc- cystine/glutamate antiporter. This transporter plays a critical role in cellular redox homeostasis by importing extracellular cystine, a precursor for the synthesis of the major intracellular antioxidant glutathione (GSH).[1][2][3] Elevated expression of Slc7A11 is observed in various cancers and is associated with tumor growth, metastasis, and resistance to therapies.[4][5] Inhibition of Slc7A11 leads to depletion of intracellular GSH, increased levels of reactive oxygen species (ROS), and subsequent induction of ferroptosis, a form of iron-dependent programmed cell death. Slc7A11-IN-1 is a potent and specific inhibitor of Slc7A11, demonstrating anti-proliferative and anti-tumor activities. These application notes provide detailed protocols for the use of this compound in cell culture-based experiments to study its effects on cancer cells.
Mechanism of Action
This compound inhibits the function of the Slc7A11 transporter, blocking the uptake of extracellular cystine. This disruption in cystine import leads to a cascade of intracellular events:
-
Depletion of Glutathione (GSH): Cystine is a rate-limiting precursor for GSH synthesis. Inhibition of its uptake by this compound results in a significant reduction of intracellular GSH levels.
-
Increased Oxidative Stress: The decrease in GSH, a key antioxidant, leads to an accumulation of reactive oxygen species (ROS), causing cellular damage.
-
Induction of Apoptosis and Cell Cycle Arrest: this compound has been shown to induce apoptosis and cause cell cycle arrest at the S-phase in cancer cells.
-
Inhibition of Cell Proliferation and Invasion: By inducing cell death and cycle arrest, this compound effectively inhibits the proliferation and metastatic potential of cancer cells.
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.03 |
| MDA-MB-231 | Breast Cancer | 0.11 |
| MCF-7 | Breast Cancer | 0.18 |
| HepG2 | Liver Cancer | 0.17 |
| LO2 | Normal Liver Cell | 0.27 |
Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Signaling Pathway
The inhibition of Slc7A11 by this compound initiates a signaling cascade that culminates in cell death. The following diagram illustrates this pathway.
Caption: this compound inhibits cystine uptake, leading to GSH depletion, increased ROS, and ultimately apoptosis and cell cycle arrest.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically provided as a solid. To prepare a stock solution, dissolve the compound in an appropriate solvent such as DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of this compound (check the molecular weight on the product datasheet) in the calculated volume of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Cell Viability Assay (MTT or CCK-8)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Caption: Workflow for determining cell viability after treatment with this compound.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis for Slc7A11 Expression
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Slc7A11
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against Slc7A11 overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFDA (2',7'-dichlorofluorescin diacetate).
Materials:
-
Black 96-well plates with clear bottoms
-
This compound
-
DCFDA solution
-
HBSS (Hank's Balanced Salt Solution) or serum-free medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate at an appropriate density.
-
Treatment: Treat the cells with this compound for the desired duration. Include a positive control (e.g., H2O2) and a vehicle control.
-
Staining: Remove the treatment medium and wash the cells with HBSS. Add 100 µL of DCFDA solution (e.g., 10 µM in HBSS) to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with HBSS to remove excess probe. Add 100 µL of HBSS to each well and measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 535 nm). Alternatively, cells can be detached and analyzed by flow cytometry.
-
Analysis: Quantify the relative fluorescence units (RFU) to determine the change in intracellular ROS levels.
Troubleshooting
-
Low potency of this compound:
-
Check the purity and storage conditions of the compound.
-
Ensure the stock solution is prepared correctly.
-
Optimize the treatment duration and concentration for your specific cell line.
-
-
High background in ROS assay:
-
Ensure complete removal of the DCFDA solution after staining.
-
Perform the assay in the dark as much as possible to prevent photo-oxidation of the probe.
-
-
Weak signal in Western Blot:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
Use a fresh batch of ECL reagent.
-
Conclusion
This compound is a valuable tool for investigating the role of the Slc7A11 transporter in cancer biology. The protocols outlined in these application notes provide a framework for studying the effects of this inhibitor on cell viability, protein expression, and oxidative stress. Researchers should optimize these protocols for their specific experimental systems to obtain reliable and reproducible results.
References
- 1. SLC7A11-mediated cell death mechanism in cancer: a comparative study of disulfidptosis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]
- 4. SLC7A11 protects luminal A breast cancer cells against ferroptosis induced by CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SLC7A11 inhibits ferroptosis and downregulates PD-L1 levels in lung adenocarcinoma [frontiersin.org]
Application Notes and Protocols for In Vivo Use of SLC7A11 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
System xc-, a cystine/glutamate antiporter, plays a critical role in cellular redox homeostasis by mediating the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH).[1][2] The functional subunit of this transporter is SLC7A11 (also known as xCT). Upregulation of SLC7A11 is observed in various cancers and is associated with tumor progression and therapeutic resistance.[1][3] Consequently, inhibition of SLC7A11 has emerged as a promising therapeutic strategy to induce a specific form of iron-dependent cell death known as ferroptosis.[4]
While a specific inhibitor designated "Slc7A11-IN-1" is not prominently described in the scientific literature, several well-characterized inhibitors are widely used to target SLC7A11 in preclinical in vivo mouse models. This document provides detailed application notes and protocols for three such inhibitors: Erastin , Sulfasalazine , and HG106 .
Signaling Pathway of SLC7A11 Inhibition
The primary mechanism by which SLC7A11 inhibitors exert their anti-cancer effects is through the induction of ferroptosis. By blocking SLC7A11-mediated cystine import, these inhibitors deplete intracellular cysteine and subsequently glutathione. This leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) ultimately results in iron-dependent ferroptotic cell death.
Recommended Dosages and Administration Routes
The following tables summarize the recommended dosages, administration routes, and schedules for Erastin, Sulfasalazine, and HG106 in in vivo mouse models based on published studies.
Table 1: Erastin Dosage and Administration
| Mouse Model | Dosage | Administration Route | Vehicle | Schedule | Reference(s) |
| NCI-H1975 Xenograft | 15 mg/kg/day | Intraperitoneal (i.p.) | 5% DMSO/corn oil | Daily for 3 days | |
| Healthy C57BL/6 | Not specified, but induced ferroptosis | Intraperitoneal (i.p.) | Not specified | Daily for 2 days | |
| Acute Lymphoblastic Leukemia Xenograft | 20 mg/kg | Intraperitoneal (i.p.) | 2% DMSO + 30% PEG300 + 68% normal saline | Every other day for 2-3 weeks |
Table 2: Sulfasalazine Dosage and Administration
| Mouse Model | Dosage | Administration Route | Vehicle | Schedule | Reference(s) |
| KRAS-mutant Lung Adenocarcinoma | 250 mg/kg/day | Not specified | Not specified | Daily | |
| B16F10 Melanoma | Not specified | Not specified | Not specified | Daily for 3 days | |
| DSS-induced Ulcerative Colitis | 30 or 60 mg/kg/day | Not specified | Not specified | Daily | |
| DSS-induced Ulcerative Colitis | 100 mg/kg | Oral gavage | 0.5% Sodium carboxymethylcellulose (Na CMC) | Daily from day 8 to end of study | |
| Healthy mice (adverse effect study) | 160 mg/kg twice daily or 320 mg/kg once daily | Intraperitoneal (i.p.) | Saline | Daily for 4 weeks | |
| Brain Pharmacokinetics | 10 mg/kg and 50 mg/kg | Intravenous (i.v.) and Oral (p.o.) | Not specified | Single dose |
Table 3: HG106 Dosage and Administration
| Mouse Model | Dosage | Administration Route | Vehicle | Schedule | Reference(s) |
| A549 Xenograft | 1, 2, 4 mg/kg | Intraperitoneal (i.p.) | Not specified | Daily for 26 days | |
| LUAD Patient-Derived Xenograft (PDX) | 1, 2, 4 mg/kg | Intraperitoneal (i.p.) | Not specified | Daily for 20 days |
Experimental Protocols
Below are detailed protocols for the preparation and administration of SLC7A11 inhibitors for in vivo mouse studies.
General Experimental Workflow
Protocol 1: Administration of Erastin in a Xenograft Mouse Model
This protocol is adapted from a study using NCI-H1975 human lung adenocarcinoma cells.
Materials:
-
Erastin
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of Erastin Solution:
-
On each day of treatment, prepare a fresh stock solution of Erastin in DMSO.
-
Further dilute the stock solution with corn oil to achieve a final concentration where the desired dose (e.g., 15 mg/kg) is delivered in an appropriate injection volume (e.g., 100-200 µL) and the final DMSO concentration is 5%.
-
Vortex thoroughly to ensure a uniform suspension.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Administer the Erastin solution or vehicle control (5% DMSO/corn oil) via intraperitoneal (i.p.) injection.
-
Repeat the administration daily for the duration of the treatment schedule (e.g., 3 consecutive days).
-
-
Monitoring:
-
Monitor the mice daily for changes in body weight, tumor volume, and overall health.
-
Protocol 2: Administration of Sulfasalazine in a Melanoma Mouse Model
This protocol is based on a study investigating the radiosensitizing effects of Sulfasalazine in B16F10 melanoma.
Materials:
-
Sulfasalazine
-
Vehicle (e.g., 0.5% Sodium carboxymethylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Oral gavage needles or syringes for intraperitoneal injection
Procedure:
-
Preparation of Sulfasalazine Suspension:
-
Weigh the appropriate amount of Sulfasalazine.
-
Suspend the powder in the chosen vehicle (e.g., 0.5% Na CMC).
-
Vortex or sonicate to ensure a homogenous suspension.
-
-
Animal Dosing:
-
Weigh each mouse to calculate the required volume for the target dose (e.g., 100 mg/kg).
-
Administer the Sulfasalazine suspension or vehicle control via the chosen route (e.g., oral gavage or i.p. injection).
-
Follow the prescribed treatment schedule (e.g., daily for a specified number of days).
-
-
Monitoring:
-
Routinely measure tumor growth and body weight.
-
Observe the animals for any signs of toxicity.
-
Protocol 3: Administration of HG106 in a Lung Cancer Xenograft Model
This protocol is derived from studies on KRAS-mutant lung adenocarcinoma.
Materials:
-
HG106
-
Appropriate vehicle (solubility information for HG106 should be obtained from the supplier to determine a suitable vehicle, which may include solutions like DMSO, PEG300, and saline)
-
Sterile microcentrifuge tubes
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of HG106 Solution:
-
Based on the supplier's instructions, dissolve HG106 in a suitable solvent system to the desired stock concentration.
-
Prepare the final dosing solution by diluting the stock with a compatible vehicle to achieve the target concentration for injection (e.g., for a 4 mg/kg dose).
-
-
Animal Dosing:
-
Determine the injection volume based on the individual mouse's body weight.
-
Administer HG106 or the vehicle control via intraperitoneal (i.p.) injection.
-
Continue daily administration for the planned duration of the study (e.g., 20-26 days).
-
-
Monitoring:
-
Measure tumor dimensions and body weight regularly (e.g., 2-3 times per week).
-
Conduct daily health checks on all animals.
-
Conclusion
Targeting SLC7A11 with small molecule inhibitors is a viable strategy for inducing ferroptosis and inhibiting tumor growth in various preclinical mouse models. The selection of a specific inhibitor, dosage, and administration schedule should be guided by the specific cancer type, the experimental objectives, and the pharmacokinetic properties of the compound. The protocols and data presented here for Erastin, Sulfasalazine, and HG106 provide a foundation for designing and executing in vivo studies aimed at evaluating the therapeutic potential of SLC7A11 inhibition. Researchers should always perform pilot studies to determine the maximum tolerated dose and optimal therapeutic window for their specific model and experimental conditions.
References
- 1. Sulfasalazine, an inhibitor of the cystine-glutamate antiporter, reduces DNA damage repair and enhances radiosensitivity in murine B16F10 melanoma | PLOS One [journals.plos.org]
- 2. Sulfasalazine, an inhibitor of the cystine-glutamate antiporter, reduces DNA damage repair and enhances radiosensitivity in murine B16F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLC7A11: the Achilles heel of tumor? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLC7A11/xCT in cancer: biological functions and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Ferroptosis Induction with Slc7a11-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring ferroptosis induced by Slc7a11-IN-1, a potent and specific inhibitor of the cystine/glutamate antiporter System Xc- (Slc7a11). Inhibition of Slc7a11 depletes intracellular cysteine, leading to the exhaustion of the antioxidant glutathione (GSH). This, in turn, inactivates glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides. The resulting accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent lipid peroxidation are the hallmarks of ferroptotic cell death.[1][2]
Mechanism of Action: this compound Induced Ferroptosis
This compound targets the Slc7a11 subunit of the System Xc- antiporter, which is responsible for the uptake of extracellular cystine in exchange for intracellular glutamate.[1] Cystine is rapidly reduced to cysteine, a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). By inhibiting Slc7a11, this compound effectively blocks cystine uptake, leading to a cascade of events that culminate in ferroptosis.
Experimental Workflow for Measuring Ferroptosis
A typical workflow for assessing ferroptosis induction by this compound involves treating cells with the inhibitor, followed by a series of assays to measure the key hallmarks of this cell death pathway.
Data Presentation: Summary of Quantitative Data
The following tables summarize the expected outcomes and key parameters for the quantitative assays used to measure ferroptosis induction.
Table 1: Recommended Concentrations and Incubation Times for this compound
| Cell Line | This compound Concentration Range | Incubation Time | Reference |
| Various Cancer Cell Lines | 1 - 20 µM (determine IC50) | 24 - 96 hours | [3][4] |
| Primary Mouse Hepatocytes | 0 - 10 µM | 48 - 72 hours |
Note: The optimal concentration and incubation time should be determined empirically for each cell line.
Table 2: Summary of Ferroptosis Assays
| Assay | Principle | Expected Outcome with this compound | Readout |
| Lipid Peroxidation (C11-BODIPY 581/591) | Ratiometric fluorescent probe that shifts emission from red to green upon oxidation of its polyunsaturated butadienyl portion. | Increased green fluorescence, decreased red fluorescence. | Fluorescence intensity (Ex/Em: ~488/510 nm for oxidized, ~581/591 nm for reduced). |
| Glutathione Depletion (GSH/GSSG-Glo™) | Luminescent assay that measures total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) levels. | Decreased total GSH and a lower GSH/GSSG ratio. | Luminescence. |
| Cellular Iron (Ferene S) | Colorimetric assay where Fe2+ forms a stable colored complex with Ferene S. | Increased intracellular iron levels. | Absorbance at 593 nm. |
| Cell Viability (CCK-8 / MTT) | Colorimetric assays that measure metabolic activity as an indicator of cell viability. | Decreased cell viability. | Absorbance at 450 nm (CCK-8) or 570 nm (MTT). |
Experimental Protocols
Cell Treatment with this compound
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence and luminescence) or clear plates (for colorimetric assays)
-
This compound (stock solution in DMSO)
-
Ferrostatin-1 (Fer-1) (stock solution in DMSO, as a ferroptosis inhibitor control)
-
Vehicle control (DMSO)
Protocol:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 1-20 µM.
-
Include the following controls:
-
Vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Positive control for ferroptosis inhibition: Co-treatment of cells with an effective concentration of this compound and Ferrostatin-1 (e.g., 1 µM).
-
-
Remove the old medium from the cells and add 100 µL of the medium containing the different treatments to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
Materials:
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium
-
Fluorescence microplate reader
Protocol:
-
At the end of the this compound treatment period, prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-2 µM in HBSS or phenol red-free medium.
-
Remove the treatment medium from the cells and wash the cells twice with HBSS.
-
Add 100 µL of the C11-BODIPY 581/591 working solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader with two filter sets:
-
Oxidized probe (green): Excitation ~488 nm, Emission ~510 nm.
-
Reduced probe (red): Excitation ~581 nm, Emission ~591 nm.
-
-
Calculate the ratio of green to red fluorescence intensity to determine the level of lipid peroxidation.
Glutathione Depletion Assay (GSH/GSSG-Glo™ Assay)
Materials:
-
GSH/GSSG-Glo™ Assay Kit (Promega or similar)
-
Luminometer-compatible 96-well plates
Protocol:
-
Follow the cell treatment protocol as described above in a white, opaque 96-well plate.
-
At the end of the treatment period, prepare the GSH/GSSG-Glo™ reagents according to the manufacturer's instructions. This will typically involve preparing separate lysis reagents for measuring total glutathione and oxidized glutathione (GSSG).
-
Remove the treatment medium from the cells.
-
For total glutathione measurement, add the appropriate lysis reagent to one set of wells.
-
For GSSG measurement, add the GSSG-specific lysis reagent (which includes a GSH-scavenging agent) to a parallel set of wells.
-
Incubate at room temperature for a specified time (e.g., 5-10 minutes) with gentle shaking.
-
Add the Luciferin Generation Reagent to all wells and incubate for 30 minutes at room temperature.
-
Add the Luciferin Detection Reagent to all wells and incubate for 15 minutes at room temperature, protected from light.
-
Measure the luminescence using a microplate reader.
-
Calculate the total GSH and GSSG concentrations based on a standard curve and determine the GSH/GSSG ratio.
Cellular Iron Assay (Ferene S)
Materials:
-
Iron Assay Kit (containing Ferene S, iron standards, and buffers)
-
Colorimetric microplate reader
Protocol:
-
After cell treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided in the kit or a suitable alternative (e.g., RIPA buffer).
-
Centrifuge the cell lysates to pellet cellular debris.
-
Prepare a standard curve using the provided iron standards.
-
In a 96-well plate, add a specific volume of the cell lysate supernatant and the iron standards to different wells.
-
Add the iron release reagent (acidic buffer) to all wells to release iron from binding proteins.
-
Add the iron-reducing agent to convert Fe3+ to Fe2+.
-
Add the Ferene S chromogen solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the absorbance at 593 nm using a microplate reader.
-
Calculate the iron concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysate.
By following these detailed protocols, researchers can effectively induce and accurately measure ferroptosis in response to this compound, providing valuable insights for basic research and drug development.
References
- 1. SLC7A11 as a Gateway of Metabolic Perturbation and Ferroptosis Vulnerability in Cancer [mdpi.com]
- 2. europeanreview.org [europeanreview.org]
- 3. Effective ferroptotic small-cell lung cancer cell death from SLC7A11 inhibition by sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting xCT/SLC7A11 induces ferroptosis of myofibroblastic hepatic stellate cells but exacerbates chronic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Slc7A11-IN-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to cellular assays for evaluating the efficacy of Slc7A11-IN-1, a potent inhibitor of the cystine/glutamate antiporter, system xc(-), whose catalytic subunit is Slc7A11. Inhibition of Slc7A11 blocks the uptake of cystine, leading to depletion of intracellular cysteine and subsequently glutathione (GSH), a critical antioxidant.[1] This disruption of the cellular redox balance can induce a specific form of iron-dependent cell death called ferroptosis, making Slc7A11 an attractive target in cancer therapy.[1][2]
The following sections detail the signaling pathway of Slc7A11, its role in ferroptosis, and a series of experimental protocols to assess the efficacy of this compound in cellular models.
Slc7A11 Signaling and its Role in Ferroptosis
Slc7A11, also known as xCT, is a key component of the system xc(-) antiporter, which imports extracellular cystine while exporting intracellular glutamate in a 1:1 ratio. Once inside the cell, cystine is reduced to cysteine, the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). GSH, in turn, is a crucial cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides, thereby protecting the cell from oxidative damage and preventing ferroptosis.
By inhibiting Slc7A11, this compound disrupts this protective mechanism, leading to GSH depletion, inactivation of GPX4, and the accumulation of lipid reactive oxygen species (ROS), ultimately culminating in ferroptotic cell death.
References
Application Notes and Protocols for Slc7A11-IN-1 in the Study of Drug-Resistant Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solute carrier family 7 member 11 (SLC7A11), the functional subunit of the system Xc- cystine/glutamate antiporter, is a critical mediator of cellular redox homeostasis.[1][2][3] By importing extracellular cystine for the synthesis of the antioxidant glutathione (GSH), SLC7A11 plays a pivotal role in protecting cancer cells from oxidative stress.[1][2] Overexpression of SLC7A11 is a common feature in a variety of human cancers and is strongly associated with resistance to chemotherapy, radiotherapy, and immunotherapy. This resistance is largely attributed to the enhanced antioxidant capacity conferred by elevated GSH levels, which neutralizes the cytotoxic reactive oxygen species (ROS) generated by many cancer treatments, thereby inhibiting a form of iron-dependent cell death known as ferroptosis.
Slc7A11-IN-1 is a potent and selective inhibitor of SLC7A11. By blocking the uptake of cystine, this compound depletes intracellular GSH, leading to an accumulation of ROS and the induction of ferroptosis in cancer cells. This targeted mechanism makes this compound a valuable tool for studying the role of SLC7A11 in drug resistance and for developing novel therapeutic strategies to overcome it. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in studying drug-resistant cancer.
Mechanism of Action
This compound exerts its cytotoxic effects on cancer cells by disrupting the delicate balance of redox homeostasis. The primary mechanism involves the direct inhibition of the system Xc- transporter, which leads to a cascade of intracellular events culminating in ferroptosis.
-
Inhibition of Cystine Uptake: this compound binds to SLC7A11, blocking its function as a cystine/glutamate antiporter. This prevents the uptake of extracellular cystine, a rate-limiting precursor for GSH synthesis.
-
Depletion of Glutathione (GSH): The reduced availability of intracellular cysteine leads to a significant decrease in the synthesis and overall levels of GSH, a major cellular antioxidant.
-
Accumulation of Reactive Oxygen Species (ROS): With diminished GSH levels, the cell's ability to neutralize ROS is compromised. This results in the accumulation of lipid ROS, leading to extensive oxidative damage to cellular components, particularly lipids in the cell membrane.
-
Induction of Ferroptosis: The iron-dependent accumulation of lipid peroxides triggers ferroptosis, a form of regulated cell death distinct from apoptosis. This process is characterized by membrane damage and eventual cell lysis.
Data Presentation
The following tables summarize representative quantitative data for SLC7A11 inhibitors in various cancer cell lines. This data can be used as a reference for designing experiments with this compound.
Table 1: IC50 Values of SLC7A11 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | SLC7A11 Inhibitor | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | Erastin | 5-10 | |
| BxPC-3 | Pancreatic Cancer | Erastin | 5-10 | |
| A549 | Lung Cancer | Erastin | 1-5 | N/A |
| H1299 | Lung Cancer | Erastin | 1-5 | N/A |
| HT-29 | Colorectal Cancer | Sulfasalazine | 200-500 | N/A |
| U251 | Glioblastoma | Erastin | 5-15 |
Note: IC50 values can vary depending on experimental conditions such as cell density and incubation time.
Table 2: Synergistic Effects of SLC7A11 Inhibitors with Chemotherapeutic Agents
| Cancer Cell Line | Chemotherapeutic Agent | SLC7A11 Inhibitor | Combination Effect | Reference |
| Head and Neck Cancer Cells | Cisplatin | Erastin | Re-sensitization to Cisplatin | |
| Ovarian Cancer Cells | Cisplatin | Erastin | Enhanced Cytotoxicity | |
| NSCLC Cells | Docetaxel | Erastin | Enhanced Cytotoxicity | |
| Colorectal Cancer Cells | Cisplatin | Sulfasalazine | Enhanced Cytotoxicity | N/A |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on drug-resistant cancer cells.
Cell Viability/Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of this compound alone or in combination with other drugs.
Materials:
-
Drug-resistant and parental cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Other chemotherapeutic agents (if applicable)
-
Cell viability reagent (e.g., MTT, WST-1, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and any other drugs to be tested.
-
Remove the old medium and add fresh medium containing the drugs to the respective wells. Include vehicle-only controls.
-
Incubate the plates for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values. For combination studies, use software like CompuSyn to calculate combination indices (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Measurement of Intracellular Glutathione (GSH)
This protocol measures the level of intracellular GSH to confirm the mechanism of action of this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
GSH assay kit (e.g., GSH-Glo™ Assay)
-
Lysis buffer
-
Microplate reader
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations for a predetermined time (e.g., 6, 12, or 24 hours).
-
Wash the cells with PBS and lyse them according to the assay kit protocol.
-
Perform the GSH assay following the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Determine the protein concentration of the cell lysates for normalization.
-
Calculate the relative GSH levels and compare them to the vehicle-treated control.
Measurement of Reactive Oxygen Species (ROS)
This protocol is used to quantify the levels of intracellular ROS, a key indicator of ferroptosis induction.
Materials:
-
Cancer cell lines
-
6-well plates or plates suitable for microscopy
-
This compound
-
ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate (DCFDA), CellROX™ Green)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and treat with this compound as described for the GSH assay.
-
Towards the end of the treatment period, add the ROS-sensitive probe to the cells at the recommended concentration.
-
Incubate for the time specified in the probe's protocol, protecting from light.
-
Wash the cells with PBS.
-
For flow cytometry, detach the cells and resuspend them in PBS for analysis.
-
For fluorescence microscopy, image the cells directly.
-
Quantify the mean fluorescence intensity to determine the relative levels of ROS.
Western Blotting
This protocol is used to analyze the expression levels of SLC7A11 and other proteins of interest.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SLC7A11, anti-GPX4, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., actin).
Conclusion
This compound is a powerful research tool for investigating the role of SLC7A11 in conferring drug resistance in cancer. By inducing ferroptosis through the inhibition of cystine uptake and subsequent GSH depletion, this compound can be used to explore the vulnerabilities of drug-resistant cancer cells. The protocols provided herein offer a framework for utilizing this compound to elucidate the mechanisms of drug resistance and to evaluate its potential as a component of novel anti-cancer therapeutic strategies. The ability of this compound to re-sensitize resistant tumors to conventional therapies highlights the promise of targeting SLC7A11 in the future of oncology.
References
Application Notes and Protocols: Assessing Reactive Oxygen Species (ROS) Levels Following Slc7A11-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for quantifying changes in intracellular Reactive Oxygen Species (ROS) levels in cultured cells following treatment with Slc7A11-IN-1, a potent inhibitor of the cystine/glutamate antiporter system xc-.
Introduction
Solute Carrier Family 7 Member 11 (SLC7A11), also known as xCT, is the functional subunit of the system xc- amino acid transporter. It mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[1][2][3][4] Intracellular cystine is subsequently reduced to cysteine, a critical precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).[1] By maintaining intracellular GSH levels, SLC7A11 plays a crucial role in cellular redox homeostasis and protects cells from oxidative stress and a specific form of iron-dependent cell death called ferroptosis.
In various cancer types, SLC7A11 is often overexpressed, enabling cancer cells to withstand high levels of oxidative stress and conferring resistance to certain therapies. Inhibition of SLC7A11 with small molecules like this compound disrupts cystine uptake, leading to GSH depletion, accumulation of ROS, and induction of ferroptosis, making it a promising therapeutic strategy.
This protocol outlines methods to assess the increase in cellular ROS levels upon this compound treatment using common fluorescent probes.
Signaling Pathway and Experimental Rationale
Treatment of cells with this compound is expected to block the system xc- transporter, leading to a decrease in intracellular cystine and subsequently cysteine. This limits the synthesis of glutathione (GSH), a key antioxidant. The depletion of GSH impairs the cell's ability to neutralize reactive oxygen species (ROS), leading to their accumulation and causing oxidative stress. This can result in lipid peroxidation and ultimately, ferroptosis. The following diagram illustrates this pathway.
Key Experimental Protocols
This section provides detailed protocols for measuring total cellular ROS and mitochondrial superoxide using fluorescent probes. The choice of probe depends on the specific research question.
Protocol 1: Measurement of Total Cellular ROS using DCFDA/H2DCFDA
2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) is a cell-permeable probe that, upon entering the cell, is deacetylated by cellular esterases to a non-fluorescent form. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells of interest cultured in appropriate media
-
This compound
-
DCFDA/H2DCFDA solution (e.g., 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Black, clear-bottom 96-well plates for fluorescence reading
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure for Adherent Cells (96-well plate format):
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard culture conditions.
-
Treatment: Remove the culture medium and treat the cells with varying concentrations of this compound in fresh medium. Include a vehicle control (e.g., DMSO) and a positive control for ROS induction (e.g., 100 µM tert-Butyl hydroperoxide (TBHP) for 1-2 hours). The incubation time for this compound should be optimized based on the cell type and experimental goals (e.g., 6, 12, or 24 hours).
-
Washing: After treatment, gently remove the medium and wash the cells twice with pre-warmed sterile PBS.
-
Staining: Prepare a working solution of DCFDA/H2DCFDA (typically 10-25 µM in pre-warmed serum-free medium or PBS). Add 100 µL of the DCFDA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Final Wash: Remove the DCFDA solution and wash the cells twice with pre-warmed PBS.
-
Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. For microscopy or flow cytometry, follow the instrument-specific protocols for image or data acquisition.
Procedure for Suspension Cells:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with this compound as described above in appropriate culture flasks or plates.
-
Cell Collection: Collect cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with pre-warmed sterile PBS and resuspend.
-
Staining: Resuspend the cells in the DCFDA working solution at a concentration of approximately 1x10^6 cells/mL and incubate at 37°C for 30 minutes in the dark.
-
Final Wash and Resuspension: Centrifuge the cells, remove the supernatant, and wash once with pre-warmed PBS. Resuspend the final cell pellet in PBS.
-
Measurement: Transfer 100 µL of the cell suspension to a black 96-well plate for plate reader analysis or analyze using a flow cytometer.
Protocol 2: Measurement of Cellular Oxidative Stress with CellROX® Green Reagent
CellROX® Green is a cell-permeable dye that is weakly fluorescent in a reduced state and exhibits bright green fluorescence upon oxidation by ROS. It is compatible with fixation and permeabilization, allowing for multiplexing with other assays.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound
-
CellROX® Green Reagent (stock solution in DMSO)
-
Positive control for ROS induction (e.g., menadione)
-
PBS, sterile
-
Appropriate plates or slides for the chosen detection method
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the DCFDA assay.
-
Staining: Prepare a working solution of CellROX® Green at a final concentration of 5 µM in complete medium or PBS. Add the CellROX® Green working solution directly to the cells.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Measurement: Analyze the samples immediately using a fluorescence microscope, plate reader (Ex/Em ~485/520 nm), or flow cytometer.
Protocol 3: Measurement of Mitochondrial Superoxide with MitoSOX™ Red Indicator
MitoSOX™ Red is a cell-permeable dye that selectively targets mitochondria. It is oxidized by superoxide, a major form of mitochondrial ROS, to produce a red fluorescent signal.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound
-
MitoSOX™ Red reagent (stock solution in DMSO)
-
Positive control for mitochondrial superoxide induction (e.g., Antimycin A)
-
HBSS or other suitable buffer
-
Appropriate plates or slides for the chosen detection method
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the DCFDA assay.
-
Staining: Prepare a working solution of MitoSOX™ Red at a final concentration of 1-5 µM in warm HBSS or other suitable buffer. Remove the culture medium from the cells and add the MitoSOX™ Red working solution.
-
Incubation: Incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm buffer.
-
Measurement: Analyze the samples immediately using a fluorescence microscope, plate reader (Ex/Em ~510/580 nm), or flow cytometer.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing ROS levels after this compound treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | SLC7A11-mediated cell death mechanism in cancer: a comparative study of disulfidptosis and ferroptosis [frontiersin.org]
- 3. SLC7A11 as a Gateway of Metabolic Perturbation and Ferroptosis Vulnerability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLC7A11-mediated cell death mechanism in cancer: a comparative study of disulfidptosis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Slc7A11-IN-1 in Tumor Microenvironment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solute carrier family 7 member 11 (SLC7A11), also known as xCT, is a key component of the cystine/glutamate antiporter system Xc-. This system plays a critical role in maintaining cellular redox homeostasis by importing extracellular cystine in exchange for intracellular glutamate.[1][2] Cystine is subsequently reduced to cysteine, a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[2][3] In the tumor microenvironment (TME), cancer cells often upregulate SLC7A11 to cope with high levels of oxidative stress, thereby promoting their survival, proliferation, metastasis, and resistance to therapy.[4]
Slc7A11-IN-1 is a potent and specific inhibitor of SLC7A11. By blocking the uptake of cystine, this compound depletes intracellular GSH, leading to an accumulation of reactive oxygen species (ROS) and the induction of a specific form of iron-dependent cell death known as ferroptosis. This mechanism makes this compound a valuable tool for studying the role of oxidative stress and ferroptosis in the TME and for exploring novel therapeutic strategies against cancer. Furthermore, inhibition of SLC7A11 can modulate the immune landscape within the TME, potentially enhancing anti-tumor immune responses.
These application notes provide a comprehensive overview of the use of this compound for studying the tumor microenvironment, including detailed experimental protocols and expected outcomes.
Data Presentation
In Vitro Efficacy of Slc7A11 Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| Erastin | HGC-27 (Gastric Cancer) | CCK-8 | IC50 | 14.39 ± 0.38 µM | |
| Erastin | HGC-27 (Gastric Cancer) | CCK-8 | IC30 | 6.23 ± 0.09 µM | |
| Erastin | xCT-overexpressing MEF | Cystine Uptake | IC50 | ~1.4 µM | |
| Sulfasalazine | Huh7, SK-HEP-1 (Hepatocellular Carcinoma) | CellTiter-Glo | Cell Viability | Dose-dependent decrease | |
| Erastin | Huh7, SK-HEP-1 (Hepatocellular Carcinoma) | CellTiter-Glo | Cell Viability | Dose-dependent decrease |
Effects of Slc7A11 Inhibition on Cellular Phenotypes
| Inhibitor | Cell Line | Parameter Measured | Effect | Reference |
| Erastin | A2780 (Ovarian Cancer) | Intracellular Glutathione | Significant depletion after 5 min exposure | |
| Slc7A11 knockout | MDA-MB-231 (Breast Cancer) | Intracellular Glutathione | Decreased | |
| Slc7A11 knockout | MDA-MB-231 (Breast Cancer) | ROS Levels | Increased | |
| l-selenocystine | SNU-398 (Hepatocellular Carcinoma) | GSH/GSSG Ratio | Dose-dependent decrease | |
| l-selenocystine | SNU-398 (Hepatocellular Carcinoma) | NADPH/NADP+ Ratio | Dose-dependent decrease |
Signaling Pathways
This compound Mechanism of Action: Induction of Ferroptosis
Caption: Mechanism of this compound inducing ferroptosis.
Slc7A11 Inhibition and the Tumor Immune Microenvironment
References
- 1. researchgate.net [researchgate.net]
- 2. SLC7A11 as a Gateway of Metabolic Perturbation and Ferroptosis Vulnerability in Cancer [mdpi.com]
- 3. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In vitro guide for Slc7A11-IN-1 concentration and incubation time
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Slc7A11-IN-1, a potent inhibitor of the cystine/glutamate antiporter, system Xc-, whose catalytic subunit is SLC7A11. Inhibition of SLC7A11 blocks the uptake of cystine, a precursor for the antioxidant glutathione (GSH), leading to increased intracellular reactive oxygen species (ROS) and induction of ferroptosis, an iron-dependent form of programmed cell death.[1][2][3][4] These characteristics make this compound a valuable tool for studying cancer biology and developing novel therapeutic strategies.
Quantitative Data Summary
The effective concentration and incubation time of this compound are cell-line dependent and assay-specific. The following tables summarize reported in vitro data for SLC7A11 inhibitors, which can be used as a starting point for experimental design with this compound.
Table 1: Reported IC50 Values for SLC7A11 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | SLC7A11 Inhibitor | IC50 (µM) | Incubation Time (hours) | Reference |
| HCT-116 | Colon Carcinoma | This compound | 0.03 | 72 | MedchemExpress Product Page |
| MDA-MB-231 | Breast Adenocarcinoma | This compound | 0.11 | 72 | MedchemExpress Product Page |
| MCF-7 | Breast Adenocarcinoma | This compound | 0.18 | 72 | MedchemExpress Product Page |
| HepG2 | Hepatocellular Carcinoma | This compound | 0.17 | 72 | MedchemExpress Product Page |
| LO2 | Normal Liver | This compound | 0.27 | 72 | MedchemExpress Product Page |
| Panc-1 | Pancreatic Cancer | Erastin | Not specified | 24 | [5] |
| HepG2 | Hepatocellular Carcinoma | Erastin | Not specified | 24 | |
| A549 | Lung Carcinoma | HG106 | Not specified | Not specified |
Table 2: Recommended Concentration and Incubation Time for Specific In Vitro Assays
| Assay Type | Cell Line | SLC7A11 Inhibitor | Concentration (µM) | Incubation Time (hours) | Reference |
| Cell Viability (CCK-8) | HepG2 | This compound | Gradient | 24 | |
| Clonogenic Assay | HepG2 | This compound | Not specified | Not specified | |
| Glutathione (GSH) Assay | HCT-116 | This compound | 1 | 15 | MedchemExpress Product Page |
| Reactive Oxygen Species (ROS) Assay | HCT-116 | This compound | 0.5 | 24 | MedchemExpress Product Page |
| Western Blot | HCT-116 | This compound | 1 | 15 | MedchemExpress Product Page |
| Cell Invasion Assay | HCT-116 | This compound | 0.5 | 24 | MedchemExpress Product Page |
| Apoptosis Assay | HCT-116 | This compound | 0.5 | 24 | MedchemExpress Product Page |
Signaling Pathways and Experimental Workflows
SLC7A11 Signaling Pathway
The inhibition of SLC7A11 by this compound disrupts the normal function of the system Xc- transporter, leading to a cascade of intracellular events culminating in ferroptotic cell death.
Caption: Inhibition of SLC7A11 by this compound leading to ferroptosis.
General Experimental Workflow for In Vitro Studies
A typical workflow for assessing the effects of this compound on cancer cells involves cell culture, treatment, and subsequent functional assays.
Caption: A generalized workflow for in vitro experiments using this compound.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Cell Viability Assay (e.g., CCK-8)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the change in intracellular ROS levels following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates or black-walled 96-well plates
-
This compound stock solution
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate plates and treat with the desired concentration of this compound for the chosen incubation time as described in Protocol 1.
-
Staining: After treatment, wash the cells twice with PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate for 20-30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Data Acquisition:
-
Flow Cytometry: Resuspend cells in PBS and analyze immediately using a flow cytometer with excitation at 488 nm and emission at 525 nm.
-
Fluorescence Microscopy/Plate Reader: Add PBS to the wells and measure the fluorescence intensity.
-
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative ROS levels compared to the control group.
Protocol 3: Glutathione (GSH) Assay
This protocol measures the intracellular levels of glutathione, a key antioxidant depleted by SLC7A11 inhibition.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution
-
Commercial GSH/GSSG assay kit
-
Plate-based luminometer or spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them according to the instructions provided with the GSH/GSSG assay kit.
-
Assay Performance: Follow the manufacturer's protocol to measure the levels of total GSH and oxidized glutathione (GSSG).
-
Data Acquisition: Measure the luminescence or absorbance according to the kit's instructions.
-
Data Analysis: Calculate the GSH and GSSG concentrations based on a standard curve. The GSH/GSSG ratio can be determined to assess the cellular redox state.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]
- 3. SLC7A11/xCT in cancer: biological functions and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLC7A11-mediated cell death mechanism in cancer: a comparative study of disulfidptosis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of SLC7A11‐AS1/SLC7A11 pair as a ferroptosis‐related therapeutic target for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Slc7A11-IN-1 Treatment for Targeting SLC7A11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solute Carrier Family 7 Member 11 (SLC7A11), also known as xCT, is the functional light chain of the system xc- cystine/glutamate antiporter. It plays a critical role in cellular redox homeostasis by mediating the uptake of cystine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][2][3] Upregulation of SLC7A11 is observed in various cancers and is associated with tumor growth, metastasis, and resistance to therapies.[3][4] Consequently, targeting SLC7A11 has emerged as a promising strategy in cancer therapy.
This document provides a detailed comparison of two primary methods for targeting SLC7A11: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with the small molecule inhibitor, Slc7A11-IN-1. We present a summary of quantitative data, detailed experimental protocols, and visualizations of the experimental workflow and the SLC7A11 signaling pathway.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for evaluating the efficacy and cellular effects of lentiviral shRNA knockdown of SLC7A11 versus treatment with this compound. It is important to note that direct comparative studies under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources and should be interpreted as a general guide.
Table 1: Efficacy and Potency
| Parameter | Lentiviral shRNA Knockdown | This compound Treatment | Key Considerations |
| Target Suppression | >80% reduction in mRNA and protein levels achievable. | Potent inhibition of cystine uptake. | shRNA provides sustained, long-term suppression, while inhibitor effects are transient and dose-dependent. |
| Time to Effect | 3-5 days for selection of stable knockdown cells. | Rapid, within hours of treatment. | The delay with shRNA is due to viral transduction, integration, and selection. |
| Effective Concentration | Dependent on Multiplicity of Infection (MOI). | IC50 values are cell-line dependent. | Optimization of MOI for shRNA and dose-response curves for the inhibitor are crucial for each cell line. |
Table 2: Cellular and Functional Effects
| Cellular Parameter | Lentiviral shRNA Knockdown | This compound Treatment | Method of Measurement |
| Intracellular Glutathione (GSH) Levels | Significant decrease. | Significant decrease. | GSH/GSSG-Glo™ Assay, HPLC, LC-MS/MS. |
| Lipid Reactive Oxygen Species (ROS) | Increase. | Increase. | Flow cytometry with probes like C11-BODIPY. |
| Cell Viability | Decreased, particularly in cancer cells dependent on SLC7A11. | Decreased, induces ferroptosis. | MTT assay, colony formation assay. |
| Off-Target Effects | Potential for interferon response and off-target gene silencing. | Potential for off-target kinase inhibition or other cellular effects. | RNA-seq and proteomics can assess specificity. |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of SLC7A11
This protocol outlines the steps for generating stable SLC7A11 knockdown cell lines using lentiviral particles.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cancer cell line
-
Lentiviral vector encoding shRNA targeting SLC7A11 (and a non-targeting scramble shRNA control)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin (or other selection antibiotic corresponding to the vector)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
6-well and 96-well plates
-
Quantitative PCR (qPCR) reagents and primers for SLC7A11 and a housekeeping gene
-
Antibodies for Western blotting: anti-SLC7A11 and anti-loading control (e.g., β-actin)
Procedure:
-
Lentivirus Production (in HEK293T cells):
-
Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the shRNA-SLC7A11 plasmid, psPAX2, and pMD2.G using a suitable transfection reagent according to the manufacturer's instructions.
-
After 48-72 hours, harvest the supernatant containing the lentiviral particles.
-
Centrifuge the supernatant to pellet cell debris and filter through a 0.45 µm filter. The viral supernatant can be used immediately or stored at -80°C.
-
-
Transduction of Target Cells:
-
Seed the target cancer cells in a 6-well plate.
-
On the day of transduction, replace the medium with fresh medium containing Polybrene (typically 4-8 µg/mL).
-
Add the desired volume of lentiviral supernatant to the cells to achieve an optimal Multiplicity of Infection (MOI). It is recommended to perform a titration to determine the optimal MOI for your cell line.
-
Incubate the cells with the virus for 24 hours.
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
-
Selection of Stable Knockdown Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand by a titration experiment (kill curve) on the parental cell line.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Continue selection for 3-5 days, or until non-transduced control cells are completely killed.
-
Expand the surviving polyclonal population of stable knockdown cells.
-
-
Validation of Knockdown Efficiency:
-
Quantitative PCR (qPCR): Extract total RNA from the stable knockdown and scramble control cells. Perform reverse transcription followed by qPCR using primers specific for SLC7A11 and a housekeeping gene to determine the relative mRNA expression levels.
-
Western Blot: Lyse the cells and perform Western blot analysis using an anti-SLC7A11 antibody to assess the reduction in protein levels compared to the scramble control.
-
Protocol 2: this compound Treatment
This protocol describes the general procedure for treating cells with the pharmacological inhibitor this compound.
Materials:
-
Target cancer cell line
-
This compound (or other SLC7A11 inhibitors like sulfasalazine or HG106)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture medium, FBS, and antibiotics
-
96-well or other appropriate culture plates
-
Reagents for downstream assays (e.g., cell viability, GSH levels, ROS detection)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Seed the target cancer cells in an appropriate culture plate (e.g., 96-well plate for viability assays) and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and experimental endpoint.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest dose of the inhibitor.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the assay.
-
-
Assessment of Cellular Effects:
-
Cell Viability Assay (MTT or CellTiter-Glo®): Following the treatment period, perform a cell viability assay according to the manufacturer's protocol to determine the effect of the inhibitor on cell proliferation and survival.
-
Measurement of Intracellular Glutathione (GSH): Lyse the treated cells and measure GSH levels using a commercially available kit (e.g., GSH/GSSG-Glo™ Assay) or by HPLC.
-
Detection of Lipid ROS: Stain the treated cells with a fluorescent probe for lipid peroxidation (e.g., C11-BODIPY 581/591) and analyze by flow cytometry or fluorescence microscopy.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: SLC7A11 Signaling Pathway and Points of Intervention.
Experimental Workflow Diagram
Caption: Comparative Experimental Workflow.
Conclusion
Both lentiviral shRNA knockdown and pharmacological inhibition with small molecules like this compound are effective methods for targeting SLC7A11 and inducing ferroptosis in cancer cells. The choice between these two approaches depends on the specific experimental goals. Lentiviral shRNA offers a tool for creating stable, long-term models of SLC7A11 deficiency, which is ideal for studying the chronic effects of its loss. In contrast, small molecule inhibitors provide acute, dose-dependent, and reversible control over SLC7A11 activity, making them more suitable for preclinical drug development studies and for investigating the immediate consequences of SLC7A11 inhibition. Careful validation and consideration of potential off-target effects are crucial for both methodologies to ensure the generation of reliable and interpretable data.
References
- 1. Slc7a11 stimulates glutathione synthesis to preserve fatty acid metabolism in primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]
- 4. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Slc7A11-IN-1 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the SLC7A11 inhibitor, Slc7A11-IN-1, in cancer cell lines.
FAQs: Understanding this compound and Resistance
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Solute Carrier Family 7 Member 11 (SLC7A11), also known as xCT. SLC7A11 is the functional subunit of the system xc- cystine/glutamate antiporter. This transporter imports extracellular cystine in exchange for intracellular glutamate.[1][2][3] Once inside the cell, cystine is reduced to cysteine, which is a critical precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][2] By inhibiting SLC7A11, this compound blocks cystine uptake, leading to GSH depletion and a subsequent increase in intracellular reactive oxygen species (ROS). This oxidative stress can induce cell death, including apoptosis and a specific form of iron-dependent cell death called ferroptosis.
Q2: What are the expected effects of this compound on sensitive cancer cells?
A2: In sensitive cancer cell lines, this compound is expected to exhibit antiproliferative activity. Treatment with this compound typically leads to a reduction in intracellular GSH levels, an increase in ROS, and the induction of apoptosis. It can also cause cell cycle arrest at the S-phase and inhibit cell invasion and metastasis.
Q3: What are the primary mechanisms by which cancer cells develop resistance to this compound?
A3: Resistance to SLC7A11 inhibitors like this compound can arise through several mechanisms:
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Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to become less reliant on the cystine import mediated by SLC7A11. This can include increased dependence on other nutrients like glutamine.
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Upregulation of the Transsulfuration Pathway: Cells can compensate for the lack of cystine uptake by synthesizing cysteine de novo from methionine through the transsulfuration pathway.
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Alternative Antioxidant Pathways: Cancer cells may enhance other antioxidant systems to counteract the increase in ROS caused by GSH depletion.
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Expression Levels of SLC7A11: Interestingly, both very high and very low levels of SLC7A11 expression have been associated with resistance to different therapeutic agents, suggesting a context-dependent role for SLC7A11 in drug sensitivity. For instance, in some cases of paclitaxel resistance in ovarian cancer, low SLC7A11 expression is observed. Conversely, high SLC7A11 expression is a common mechanism of resistance to therapies that induce oxidative stress.
Q4: How can I determine if my cell line is sensitive or resistant to this compound?
A4: The most direct method is to perform a cell viability or cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of this compound for your cell line. A significant increase in the IC50 value compared to sensitive cell lines indicates resistance.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides strategies to investigate and overcome resistance.
Problem 1: No significant decrease in cell viability observed after this compound treatment.
Possible Cause 1: Intrinsic or Acquired Resistance.
-
Troubleshooting Steps:
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Confirm Inhibitor Activity: Ensure the this compound compound is active. Test it on a known sensitive cell line (see Table 1 for examples) as a positive control.
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Determine IC50: Perform a dose-response curve to determine the IC50 for your cell line. Compare this value to those of sensitive cell lines. A significantly higher IC50 suggests resistance.
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Investigate Resistance Mechanisms: Proceed to the experimental protocols below to investigate the potential mechanisms of resistance.
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Possible Cause 2: Suboptimal Experimental Conditions.
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Troubleshooting Steps:
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Optimize Inhibitor Concentration: Ensure you are using a relevant concentration range based on published data (see Table 1).
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Check Cell Seeding Density: Cell density can influence the response to treatment. Ensure consistent and optimal seeding density across experiments.
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Verify Incubation Time: The effects of this compound may be time-dependent. A typical incubation time is 72 hours.
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Data Presentation: In Vitro Activity of this compound
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Putative Sensitivity |
| HCT-116 | Colon Carcinoma | 0.03 | Sensitive |
| MDA-MB-231 | Breast Adenocarcinoma | 0.11 | Sensitive |
| MCF-7 | Breast Adenocarcinoma | 0.18 | Sensitive |
| HepG2 | Hepatocellular Carcinoma | 0.17 | Sensitive |
| LO2 | Normal Liver | 0.27 | - |
| Resistant Cell Line (Hypothetical) | Varies | >10 | Resistant |
This table is based on data from MedchemExpress for this compound. The resistant cell line data is hypothetical to illustrate the expected shift in IC50.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.
Methodology:
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Initial Treatment: Culture the parental cancer cell line in its recommended growth medium. Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), determined from an initial dose-response experiment.
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Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to acclimate and resume normal growth at each new concentration before proceeding to the next.
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Selection of Resistant Clones: Continue this dose escalation until the cells can tolerate a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
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Characterization: At this point, the cell population can be considered resistant. It is advisable to isolate and expand single-cell clones to ensure a homogenous resistant population.
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Validation: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. The resistant cells should be maintained in a medium containing a maintenance dose of this compound.
Protocol 2: Assessment of Glutathione (GSH) Levels
This protocol allows for the quantification of intracellular GSH, a key downstream effector of SLC7A11 activity.
Methodology:
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Cell Treatment: Seed both sensitive and resistant cells in 6-well plates and treat with this compound or vehicle control for the desired time.
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
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Quantification: Use a commercially available GSH assay kit that typically involves a colorimetric or fluorometric reaction. These kits often utilize the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which can be measured spectrophotometrically at around 412 nm.
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Data Analysis: Normalize the GSH levels to the total protein concentration of each sample. Compare the GSH levels between treated and untreated sensitive and resistant cells. A hallmark of effective this compound treatment in sensitive cells is a significant reduction in GSH levels. Resistant cells may show a smaller decrease or no change in GSH levels.
Protocol 3: Measurement of Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.
Methodology:
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Cell Treatment: Seed sensitive and resistant cells in a black, clear-bottom 96-well plate and treat with this compound or vehicle control.
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Probe Loading: Towards the end of the treatment period, add a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), to each well. DCFDA is cell-permeable and fluoresces upon oxidation by ROS.
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Incubation: Incubate the cells with the probe according to the manufacturer's instructions, typically for 30-60 minutes at 37°C, protected from light.
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Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCFDA).
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Data Analysis: Compare the fluorescence intensity between treated and untreated sensitive and resistant cells. Treatment with this compound is expected to significantly increase ROS levels in sensitive cells. Resistant cells may exhibit a blunted ROS response.
Protocol 4: Investigating the Transsulfuration Pathway
This protocol provides a method to assess the contribution of the transsulfuration pathway to cysteine biosynthesis, a potential resistance mechanism.
Methodology:
-
Western Blot Analysis:
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Treat sensitive and resistant cells with this compound.
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Lyse the cells and perform Western blot analysis to determine the protein expression levels of key enzymes in the transsulfuration pathway, such as cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CTH).
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An upregulation of these enzymes in resistant cells upon treatment would suggest a compensatory mechanism.
-
-
Functional Assay with Pathway Inhibitors:
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Treat resistant cells with this compound alone or in combination with an inhibitor of the transsulfuration pathway, such as propargylglycine (an inhibitor of CTH).
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Perform a cell viability assay. If co-treatment with the transsulfuration pathway inhibitor re-sensitizes the resistant cells to this compound, it indicates that this pathway plays a significant role in the resistance mechanism.
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Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to cancer cell death.
Experimental Workflow for Investigating Resistance
Caption: Workflow for troubleshooting and investigating resistance to this compound.
Logical Relationship of Resistance Mechanisms
Caption: Key molecular events and compensatory resistance pathways to Slc7A11 inhibition.
References
- 1. xCT (SLC7A11)-mediated metabolic reprogramming promotes non-small cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xCT (SLC7A11)-mediated metabolic reprogramming promotes non-small cell lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]
Troubleshooting inconsistent results in Slc7A11-IN-1 experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Slc7A11-IN-1, a potent inhibitor of the cystine/glutamate antiporter xCT (SLC7A11). Inconsistent results in cellular assays can arise from a variety of factors, from compound handling to experimental design. This guide aims to provide a structured approach to identifying and resolving these issues, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Solute Carrier Family 7 Member 11 (SLC7A11), also known as the cystine/glutamate antiporter or system xCT.[1] By blocking SLC7A11, this inhibitor prevents the cellular uptake of cystine, an essential precursor for the synthesis of the antioxidant glutathione (GSH).[2] The resulting depletion of intracellular GSH leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death through pathways such as apoptosis and ferroptosis.[1][3]
Q2: What are the typical working concentrations for this compound in cell culture experiments?
A2: The effective concentration of this compound is highly cell-line dependent. Reported half-maximal inhibitory concentrations (IC50) for antiproliferative activity range from the nanomolar to low micromolar scale. For example, IC50 values have been reported as 0.03 µM in HCT-116 cells, 0.11 µM in MDA-MB-231 cells, and 0.18 µM in MCF-7 cells after 72 hours of treatment.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiments.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is typically sold as a solid or as a pre-dissolved solution in dimethyl sulfoxide (DMSO). For the solid form, dissolve it in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). To avoid solubility issues, ensure the compound is fully dissolved. For a similarly named inhibitor, SLC7A11-IN-2, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to follow similar storage conditions for this compound and to avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: I am observing a high degree of variability in my cell viability assay results. What could be the cause?
A4: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:
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Cell-related factors: Cell passage number, confluency, and overall health can significantly impact their response to treatment. It is recommended to use cells within a consistent and low passage number range.
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Compound stability and solubility: The stability of this compound in cell culture media over the course of your experiment can affect its potency. Additionally, precipitation of the compound at higher concentrations can lead to inaccurate results.
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Assay-specific issues: For MTT or similar colorimetric assays, factors like uneven cell seeding, edge effects in the plate, and incomplete dissolution of formazan crystals can introduce variability.
Q5: My reactive oxygen species (ROS) measurements are inconsistent. What are some common pitfalls?
A5: Assays for ROS, such as the DCFH-DA assay, are prone to artifacts. Common issues include:
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Probe instability: The DCFH-DA probe can auto-oxidize, leading to high background fluorescence.
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Lack of specificity: DCFH-DA is not specific for a single type of ROS and can be oxidized by various reactive species.
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Experimental conditions: Variations in cell density, probe loading time, and the health of the cells can all contribute to inconsistent results.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
This guide provides a step-by-step approach to troubleshooting variable IC50 values.
| Potential Cause | Recommended Action |
| Cell Health and Passage Number | Maintain a consistent cell passage number for all experiments. Ensure cells are in the exponential growth phase and have high viability before seeding. |
| Compound Solubility and Stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Visually inspect wells with the highest concentrations for any signs of precipitation. Consider the stability of the compound in your specific cell culture medium over the duration of the assay. |
| Assay Protocol Variability | Standardize all incubation times, including cell seeding, compound treatment, and assay reagent incubation. Ensure even cell distribution by gently rocking the plate after seeding. To minimize edge effects, consider not using the outer wells of the plate for data collection. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stock solutions. |
| Data Analysis | Use a consistent method for data normalization (e.g., to vehicle control) and for calculating IC50 values using a non-linear regression model. |
Issue 2: Unexpected or Noisy Results in ROS and GSH Assays
This guide addresses common problems encountered when measuring the downstream effects of this compound on cellular redox status.
| Potential Cause | Recommended Action |
| Assay Timing | The kinetics of ROS production and GSH depletion can vary. Perform a time-course experiment to determine the optimal time point for measurement after this compound treatment. |
| Probe-related Artifacts (ROS Assays) | For DCFH-DA assays, include appropriate controls to account for auto-oxidation and photo-oxidation. Consider using alternative, more specific ROS probes if necessary. Protect plates from light as much as possible during the assay. |
| Sample Preparation (GSH Assays) | For accurate GSH/GSSG measurements, proper sample handling is critical to prevent artefactual oxidation. Follow kit instructions carefully regarding sample deproteinization and storage. Some components in blood samples, like high GSH levels, can interfere with the assay. |
| Cellular State | The metabolic state of your cells can influence baseline ROS and GSH levels. Ensure consistent cell culture conditions to minimize variability. |
| Instrument Settings | Optimize the gain and other settings on your fluorescence plate reader or flow cytometer to ensure measurements are within the linear range of detection. |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol provides a general framework for assessing the effect of this compound on cell proliferation.
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Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
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Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or an SDS-based solution) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the use of the DCFH-DA probe for detecting intracellular ROS.
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Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat the cells with this compound or controls for the desired time.
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Probe Loading: Remove the treatment medium and wash the cells with a buffered saline solution. Add a solution containing the DCFH-DA probe (typically 10-25 µM in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.
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Washing: Gently wash the cells to remove excess probe.
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Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 495 nm and 529 nm, respectively.
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Data Analysis: Normalize the fluorescence intensity to a measure of cell number (e.g., from a parallel viability assay) to account for differences in cell density.
Measurement of Intracellular Glutathione (GSH)
This protocol provides a general workflow for quantifying intracellular GSH levels using a commercially available colorimetric assay kit.
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Sample Preparation: Treat cells with this compound or controls. After treatment, harvest the cells and prepare cell lysates according to the kit manufacturer's instructions. This typically involves a deproteinization step to remove interfering proteins.
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Standard Curve Preparation: Prepare a series of GSH standards as described in the kit protocol.
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Assay Reaction: Add the prepared samples and standards to a 96-well plate. Add the reaction mix, which usually contains glutathione reductase and a chromogen such as DTNB.
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Incubation: Incubate the plate at room temperature for the time specified in the protocol to allow for color development.
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Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 405-415 nm) using a microplate reader.
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Data Analysis: Calculate the GSH concentration in the samples by comparing their absorbance to the standard curve. Normalize the results to the protein concentration of the cell lysates.
Visualizations
Below are diagrams illustrating key concepts related to this compound experiments.
References
Technical Support Center: Slc7A11 Inhibitors - Preclinical Toxicity and Side Effects
Disclaimer: No specific toxicity data is available for a compound designated "Slc7A11-IN-1" in published literature. This document provides a summary of findings for well-characterized inhibitors of the Solute Carrier Family 7 Member 11 (SLC7A11), also known as the cystine/glutamate antiporter xCT, to guide researchers on potential toxicity and side effects in animal studies. The information is compiled from preclinical studies of compounds such as erastin, sulfasalazine, and sorafenib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity associated with SLC7A11 inhibition in animal studies?
A1: The primary mechanism of on-target toxicity from SLC7A11 inhibition is the induction of ferroptosis, a form of iron-dependent regulated cell death. By blocking the uptake of cystine, SLC7A11 inhibitors deplete intracellular glutathione (GSH), a key antioxidant. This leads to the inactivation of glutathione peroxidase 4 (GPX4), resulting in the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. While this is the desired anti-cancer effect, it can also occur in healthy tissues that express SLC7A11, leading to off-tumor toxicity.
Q2: Are there any general signs of toxicity to watch for in animals treated with SLC7A11 inhibitors?
A2: Yes, based on studies with compounds like erastin and sulfasalazine, general signs of toxicity in rodents can include inactivity, clustering together, and potential changes in body weight. Specific organ-related toxicities may manifest as neurological, renal, and hematological changes. For instance, erastin has been observed to cause mild cerebral infarction in mice.[1] High doses of sulfasalazine have been associated with renal and hepatic injury in rats.[2][3]
Q3: What are the potential hematological side effects of SLC7A11 inhibitors?
A3: Inhibition of SLC7A11 can lead to changes in blood parameters. In a study with erastin in mice, administration led to a significant decrease in red blood cell count, hematocrit, hemoglobin, and red blood cell distribution width, suggesting a tendency towards anemia.[1] Conversely, serum iron levels were found to be significantly elevated.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected animal mortality | The dose of the SLC7A11 inhibitor may be too high, leading to systemic ferroptosis and organ failure. | - Review the dose-response relationship from available literature for similar compounds. - Consider reducing the dose or the frequency of administration. - Ensure the formulation and vehicle are appropriate and non-toxic. |
| Significant body weight loss | This could be a sign of general toxicity, gastrointestinal distress, or dehydration resulting from treatment. | - Monitor body weight more frequently. - Assess food and water intake. - Consider supportive care, such as fluid supplementation, if appropriate for the study protocol. - Evaluate for signs of gastrointestinal toxicity. |
| Abnormal neurological signs (e.g., lethargy, ataxia) | Potential for neurotoxicity, as observed with erastin causing mild cerebral infarction. | - Perform a basic neurological assessment of the animals. - At the study endpoint, consider brain tissue collection for histopathological analysis. - Review the literature for the neuro-penetrance of the specific inhibitor being used. |
| Changes in urine output or color | Possible indication of renal toxicity, as seen with sulfasalazine. | - Monitor urine output and appearance. - At necropsy, carefully examine the kidneys for any gross abnormalities. - Collect blood for serum biochemistry analysis (e.g., BUN, creatinine) and kidney tissue for histopathology. |
Quantitative Toxicity Data from Animal Studies
Table 1: Summary of In Vivo Toxicity of Erastin in Mice
| Parameter | Vehicle Control | Erastin-Treated | Reference |
| Dose and Administration | - | 30 mg/kg, intraperitoneal injection, daily for 2 days | |
| Red Blood Cell Count (x1012/L) | 9.8 ± 0.2 | 8.9 ± 0.3 | |
| Hemoglobin (g/L) | 145.7 ± 3.5 | 134.3 ± 4.1 | |
| Hematocrit (%) | 48.2 ± 1.1 | 44.1 ± 1.3 | |
| Red Blood Cell Distribution Width (%) | 16.1 ± 0.2 | 15.4 ± 0.3 | |
| Serum Iron (µmol/L) | 28.9 ± 3.7 | 178.1 ± 21.5** | |
| Pathological Findings | Normal | Mild cerebral infarction, enlarged glomerular volume, thicker and longer duodenal villi | |
| *p<0.05, **p<0.01 |
Table 2: Acute Oral Toxicity of Sulfasalazine
| Animal Model | LD50 | Reference |
| Rat | 15,600 mg/kg | |
| Mouse | 12,500 mg/kg |
Table 3: Summary of In Vivo Toxicity of Sulfasalazine in Rats
| Parameter | Vehicle Control | Sulfasalazine-Treated | Reference |
| Dose and Administration | - | 600 mg/kg, oral, daily for 14 days | |
| Serum Creatinine (mg/dL) | ~0.5 | ~1.2 | |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~20 | ~45 | |
| Renal Histopathology | Normal kidney architecture | Interstitial inflammation, tubular atrophy, vascular congestion, and tissue necrosis | |
| Hepatic Histopathology | Normal liver architecture | Evidence of liver injury | |
| *Approximate values extrapolated from graphical data |
Table 4: Preclinical Toxicity of Sorafenib in Dogs
| Dose and Administration | Observed Toxicities | Reference |
| 30 mg/kg/day, oral (long-term) | Gastrointestinal, cutaneous, renal, adrenal, bone, and hematologic toxicity | |
| 10 mg/kg/day, oral (long-term) | No significant side effects observed |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of toxicity via SLC7A11 inhibition.
Caption: General workflow for in vivo toxicity assessment.
References
How to mitigate Slc7A11-IN-1 degradation in experimental setups
Welcome to the Technical Support Center for Slc7A11-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental setups. Our goal is to help you mitigate potential degradation of the compound and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the solute carrier family 7 member 11 (SLC7A11), also known as xCT. SLC7A11 is the light chain subunit of the system Xc- cystine/glutamate antiporter. By inhibiting SLC7A11, this compound blocks the uptake of cystine into the cell, which is a critical component for the synthesis of glutathione (GSH). This leads to a reduction in intracellular GSH levels, an increase in reactive oxygen species (ROS), and subsequently induces apoptosis and cell cycle arrest at the S-phase.[1] It has shown antiproliferative, anti-invasive, and anti-metastatic activities in various cancer cell lines.[1]
Q2: How should I store the solid compound and its stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound. Based on information for the related compound SLC7A11-IN-2, the following storage conditions are recommended for stock solutions prepared in DMSO:
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
For the solid powder form of a similar inhibitor, SXC2023, the recommended storage is at -20°C for up to 3 years. It is advisable to follow the supplier's specific recommendations for this compound. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.
Q3: What is the recommended solvent for preparing stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound and related inhibitors.[2] For another inhibitor, SLC7A11-IN-2, it is noted that hygroscopic DMSO can significantly impact solubility, so using a newly opened bottle of anhydrous DMSO is recommended.[2]
Q4: Is this compound sensitive to light?
While specific photodegradation studies for this compound are not publicly available, it is a general best practice for all research compounds to protect them from light, especially during storage and handling of solutions. Light can provide the energy to initiate degradation pathways in many organic molecules. Therefore, it is recommended to store solutions in amber vials or tubes wrapped in foil and to minimize exposure to ambient light during experiments.
Q5: How stable is this compound in aqueous solutions and cell culture media?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially due to its degradation.
Issue 1: Inconsistent or lower-than-expected activity of this compound.
| Potential Cause | Troubleshooting Step |
| Degradation of stock solution | - Prepare a fresh stock solution from the solid compound. - Ensure stock solutions are stored at the correct temperature (-80°C for long-term) and are not subjected to frequent freeze-thaw cycles. - Use a fresh, anhydrous grade of DMSO for preparing stock solutions. |
| Degradation in working solution | - Prepare working dilutions in aqueous buffer or cell culture media immediately before use. - Minimize the time the compound spends in aqueous solution before being added to the experiment. |
| Precipitation of the compound | - Visually inspect the stock and working solutions for any signs of precipitation. - Ensure the final concentration of DMSO in the cell culture media is low (typically ≤0.5%) to avoid solubility issues and solvent toxicity. - If precipitation is observed, gentle warming or sonication may help to redissolve the compound in the stock solution. |
| Adsorption to plasticware | - Use low-retention plasticware for preparing and storing solutions. - Consider using glass vials for long-term storage of stock solutions. |
Issue 2: High variability between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent compound concentration | - Ensure accurate and consistent pipetting when preparing serial dilutions and adding the compound to experimental wells. - Prepare a master mix of the final working concentration to add to all relevant wells to minimize pipetting errors. |
| Uneven exposure to light | - Protect plates and tubes containing the compound from direct light by covering them with foil or using amber-colored labware. |
| Temperature fluctuations | - Ensure consistent incubation temperatures and avoid leaving plates at room temperature for extended periods unless specified in the protocol. |
Experimental Protocols
Protocol for Preparing Stock and Working Solutions of this compound
This protocol provides a general guideline for the preparation of this compound solutions for in vitro experiments.
Materials:
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This compound (solid powder)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Calibrated pipettes and low-retention tips
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Vortex mixer
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Cell culture medium or experimental buffer
Procedure:
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Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 357.4 g/mol , dissolve 3.574 mg in 1 mL of DMSO). c. Add the calculated volume of anhydrous DMSO to the vial of solid this compound. d. Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used if necessary to aid dissolution.[2] e. Visually inspect the solution to ensure there is no precipitate.
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Aliquoting and Storage: a. Aliquot the concentrated stock solution into single-use volumes in sterile, low-retention microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
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Prepare Working Solutions: a. On the day of the experiment, thaw a single aliquot of the concentrated stock solution at room temperature. b. Perform serial dilutions of the stock solution in cell culture medium or the appropriate experimental buffer to achieve the final desired concentrations. c. It is crucial to prepare these working solutions fresh and use them immediately to minimize potential degradation in the aqueous environment.
Visualizations
Below are diagrams to illustrate key concepts related to the use of this compound.
Caption: Recommended workflow for preparing and handling this compound solutions.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
References
Technical Support Center: Cell Line-Specific Responses to Slc7A11-IN-1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of Slc7A11-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and specific inhibitor of Solute Carrier Family 7 Member 11 (SLC7A11), also known as xCT.[1] SLC7A11 is the functional light-chain subunit of the system Xc- cystine/glutamate antiporter.[2][3] This transporter plays a critical role in cellular metabolism by importing extracellular cystine in exchange for intracellular glutamate.[2][3]
Q2: What is the principal mechanism of action for this compound?
This compound works by blocking the system Xc- transporter, thereby inhibiting the uptake of cystine into the cell. Intracellular cystine is rapidly reduced to cysteine, which is the rate-limiting precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. By blocking cystine import, this compound depletes intracellular GSH stores. This leads to an accumulation of reactive oxygen species (ROS), particularly lipid peroxides, which ultimately induces a form of iron-dependent regulated cell death known as ferroptosis.
Q3: Why do different cell lines exhibit varying sensitivity to this compound treatment?
The differential response of cell lines to this compound is multifactorial and can be attributed to:
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SLC7A11 Expression Levels: Cells with high expression of SLC7A11 are often more dependent on it for cystine uptake to maintain their antioxidant defenses and are thus more sensitive to its inhibition. Conversely, cells with low SLC7A11 expression may rely on alternative pathways for cysteine acquisition and are inherently more resistant.
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Metabolic State: Cancer cells with high metabolic activity often experience increased oxidative stress and have a greater demand for GSH, making them more vulnerable to GSH depletion by this compound. Some cells with high SLC7A11 expression are also more dependent on glucose, and glucose starvation can induce a form of cell death called disulfidptosis in these cells.
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Intrinsic Antioxidant Capacity: The overall antioxidant capacity of a cell, including alternative antioxidant systems beyond GSH, can influence its ability to cope with the oxidative stress induced by this compound.
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Drug Resistance Mechanisms: Some cancer cells develop resistance to therapies by upregulating drug efflux pumps or activating compensatory survival pathways. However, in some cases, low expression of SLC7A11 has been linked to drug resistance, for example, to paclitaxel in ovarian cancer.
Q4: What is ferroptosis and how does this compound induce it?
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lethal lipid peroxides. The central defense mechanism against ferroptosis is the SLC7A11/GSH/GPX4 axis. Glutathione peroxidase 4 (GPX4) is a unique enzyme that uses GSH as a cofactor to reduce and detoxify lipid peroxides. By inhibiting SLC7A11, this compound depletes GSH, which in turn inactivates GPX4. Without functional GPX4, lipid peroxides accumulate on cellular membranes, leading to membrane damage and cell death.
Q5: What is the role of glutathione (GSH) in determining sensitivity to this compound?
GSH is the primary intracellular antioxidant and a critical cofactor for GPX4. Cells that are highly dependent on the SLC7A11-mediated cystine import for GSH synthesis are particularly vulnerable to this compound. Inhibition of SLC7A11 leads to a rapid depletion of the GSH pool, leaving the cell unable to neutralize ROS and lipid peroxides, thus triggering ferroptosis. Therefore, the baseline GSH level and the cell's reliance on SLC7A11 for its synthesis are key determinants of sensitivity.
Troubleshooting Guides
Problem: My cells are not responding to this compound treatment, even at high concentrations.
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Possible Cause 1: Low SLC7A11 Expression. The target cell line may express low or negligible levels of the SLC7A11 protein.
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Solution: Verify SLC7A11 expression levels using Western Blot or qPCR. Compare your cell line's expression to that of known sensitive cell lines (see table below). If expression is low, the cell line is likely intrinsically resistant.
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Possible Cause 2: Alternative Cysteine Sources. Cells may be utilizing alternative pathways to synthesize cysteine, such as the transsulfuration pathway, making them less dependent on cystine import.
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Solution: Analyze the expression of key enzymes in the transsulfuration pathway. Consider using inhibitors of this pathway in combination with this compound to assess for synergistic effects.
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Possible Cause 3: High Intrinsic Antioxidant Capacity. The cells may possess robust, GSH-independent antioxidant systems that can compensate for the effects of the inhibitor.
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Solution: Measure total antioxidant capacity and levels of other antioxidants.
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Possible Cause 4: Drug Inactivity. The this compound compound may have degraded.
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Solution: Ensure proper storage of the compound as per the manufacturer's instructions. Use a fresh aliquot and test its activity on a known sensitive control cell line.
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Problem: I am observing high variability in my results between experiments.
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Possible Cause 1: Inconsistent Cell Culture Conditions. Cell density, passage number, and media composition can affect cellular metabolism and drug response.
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Solution: Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Use the same batch of media and supplements for the duration of the experiment.
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Possible Cause 2: Instability of the Compound in Media. this compound may have limited stability in cell culture media over long incubation periods.
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Solution: For long-term experiments, consider replenishing the media with fresh compound at regular intervals. Refer to the manufacturer's data sheet for stability information.
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Possible Cause 3: Fluctuations in Oxidative Stress. Baseline levels of oxidative stress can vary, influencing the cell's susceptibility.
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Solution: Ensure consistent incubation conditions (e.g., CO2, temperature, humidity). Avoid exposing cell cultures to excessive light, which can induce ROS.
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Problem: How can I confirm that the observed cell death is ferroptosis and not another mechanism like apoptosis?
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Solution 1: Use Specific Inhibitors. Co-treatment with specific inhibitors of different cell death pathways can elucidate the mechanism.
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Ferroptosis Inhibitors: Use ferrostatin-1 or liproxstatin-1. If these rescue the cells from this compound-induced death, it indicates ferroptosis.
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Apoptosis Inhibitors: Use a pan-caspase inhibitor like Z-VAD-FMK. If this does not prevent cell death, apoptosis is unlikely to be the primary mechanism.
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Solution 2: Measure Ferroptosis Markers.
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Lipid Peroxidation: Measure the accumulation of lipid ROS using fluorescent probes like C11-BODIPY 581/591 via flow cytometry or fluorescence microscopy.
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GSH Depletion: Measure intracellular GSH levels using a commercially available kit. A significant decrease in GSH upon treatment is a hallmark of SLC7A11 inhibition.
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GPX4 Inactivation: Assess the activity or protein levels of GPX4.
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Data Presentation
Table 1: Comparative Sensitivity of Cancer Cell Lines to this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound across various human cancer cell lines, demonstrating the range of sensitivity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | 0.03 | |
| MDA-MB-231 | Breast Adenocarcinoma | 0.11 | |
| MCF-7 | Breast Adenocarcinoma | 0.18 | |
| HepG2 | Hepatocellular Carcinoma | 0.17 | |
| LO2 | Normal Liver | 0.27 |
Note: IC50 values can vary depending on experimental conditions such as cell density, incubation time, and the specific viability assay used.
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
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Cell line of interest
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Complete growth medium (e.g., DMEM with 10% FBS)
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (Dimethyl sulfoxide)
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Phosphate-Buffered Saline (PBS)
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Multichannel pipette
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Plate reader (570 nm absorbance)
Procedure:
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Cell Seeding:
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Trypsinize and count cells that are in their logarithmic growth phase.
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Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of complete medium).
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Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
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-
Drug Treatment:
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Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range might be 0.01 µM to 100 µM.
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Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no treatment" control.
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Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations (or controls).
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Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
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MTT Addition:
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After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
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Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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-
Formazan Solubilization:
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Carefully remove the medium from each well without disturbing the formazan crystals.
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Add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
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-
Data Acquisition:
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Measure the absorbance of each well at 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle control:
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% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
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-
Plot the percentage viability against the log of the drug concentration to generate a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
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Mandatory Visualizations
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Workflow for assessing cell line-specific responses.
References
Addressing Slc7A11-IN-1 precipitation issues in stock solutions
Welcome to the technical support center for Slc7A11-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this potent SLC7A11 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the Solute Carrier Family 7 Member 11 (SLC7A11), also known as xCT.[1][2] SLC7A11 is the light chain subunit of the system Xc- cystine/glutamate antiporter, which imports extracellular cystine in exchange for intracellular glutamate.[3][4][5] Cystine is subsequently reduced to cysteine, a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). By inhibiting SLC7A11, this compound blocks cystine uptake, leading to GSH depletion and an increase in intracellular reactive oxygen species (ROS). This disruption of redox homeostasis can induce ferroptosis, a form of iron-dependent cell death, and has shown anti-proliferative and anti-tumor activity in various cancer models.
Q2: In which solvents can I dissolve this compound?
Q3: What is the recommended storage procedure for this compound stock solutions?
A3: To maintain the stability and activity of your this compound stock solution, it is recommended to aliquot the solution into single-use volumes and store them at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and precipitation.
Q4: I am observing precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can be due to several factors. First, ensure the stock solution is completely warmed to room temperature and vortexed thoroughly to redissolve the compound. If precipitation persists, it may indicate that the solubility limit has been exceeded or that the solvent has absorbed moisture, which can be an issue with hygroscopic solvents like DMSO. In this case, gentle warming of the solution (up to 37°C) or brief sonication may help to redissolve the compound. If the precipitate does not dissolve, it is recommended to centrifuge the vial and use the clear supernatant, although this will alter the effective concentration of your stock. For future preparations, consider using a slightly lower stock concentration.
Q5: My this compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A5: This is a common issue with hydrophobic compounds dissolved in a high-concentration organic solvent like DMSO. To avoid precipitation upon dilution into aqueous buffers or media, it is advisable to perform a serial dilution. First, dilute your high-concentration DMSO stock to an intermediate concentration using DMSO. Then, add this intermediate stock dropwise to your pre-warmed (37°C) aqueous medium while gently vortexing. This gradual dilution helps to prevent the compound from crashing out of solution. The final concentration of DMSO in your cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon preparation | - The solubility limit in the chosen solvent has been exceeded.- The compound is not fully dissolved. | - Try preparing a lower concentration stock solution.- Use gentle warming (not exceeding 40°C) and/or sonication to aid dissolution. |
| Precipitation in frozen stock solution after thawing | - The compound's solubility is lower at colder temperatures.- Repeated freeze-thaw cycles have led to degradation or solvent changes. | - Thaw the stock solution slowly at room temperature and vortex gently to ensure complete dissolution.- Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
| Cloudiness or precipitation in cell culture media after adding the inhibitor | - The aqueous solubility of the compound is low.- The final concentration of the inhibitor is too high.- The final concentration of the organic solvent (e.g., DMSO) is too high. | - Perform a serial dilution of the stock solution in the organic solvent before adding it to the aqueous medium.- Pre-warm the cell culture medium to 37°C before adding the inhibitor.- Add the inhibitor solution dropwise while gently vortexing the medium.- Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). |
| Inconsistent or no biological activity observed | - The inhibitor has degraded due to improper storage or handling.- The inhibitor has precipitated out of the working solution. | - Prepare a fresh stock solution from the solid compound.- Visually inspect your working solutions for any signs of precipitation before adding them to your experiment.- Include appropriate positive and negative controls in your experiments. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound powder
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Anhydrous or high-purity dimethyl sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is approximately 453.5 g/mol (this may vary slightly between batches, always check the manufacturer's certificate of analysis). To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 453.5 g/mol * (1000 mg / 1 g) = 4.535 mg
-
-
Weigh the compound: Carefully weigh out approximately 4.54 mg of this compound powder and place it into a sterile vial.
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Add solvent: Add 1 mL of high-purity DMSO to the vial containing the this compound powder.
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Dissolve the compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, use a sonicator for a few minutes or gently warm the solution to 37°C to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
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Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Quantitative Data Summary
Note: As specific solubility data for this compound is not publicly available, the following table provides data for similar SLC7A11 inhibitors as a reference.
| Compound | Solvent | Reported Solubility | Storage Recommendations |
| Slc7A11-IN-2 | DMSO | 175 mg/mL (491 mM) | -20°C (1 month), -80°C (6 months) |
| HG106 | DMSO | 125 mg/mL (395 mM) | -20°C (1 month), -80°C (6 months) |
Visualizations
Signaling Pathway of SLC7A11
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SLC7A11: the Achilles heel of tumor? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with Slc7A11-IN-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with the Slc7A11 inhibitor, Slc7A11-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is an inhibitor of Slc7A11 (also known as xCT), a component of the cystine/glutamate antiporter system xc-. This system is responsible for importing extracellular cystine in exchange for intracellular glutamate.[1][2] The imported cystine is then reduced to cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[1][2] By inhibiting Slc7A11, this compound is expected to decrease intracellular cysteine and subsequently deplete GSH levels.[1] This leads to an accumulation of lipid reactive oxygen species (ROS) and induces a form of iron-dependent programmed cell death called ferroptosis.
Q2: We observed cell death with this compound treatment, but it doesn't look like ferroptosis. What other possibilities are there?
A2: While ferroptosis is the canonical cell death pathway induced by Slc7A11 inhibition, other outcomes have been observed:
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Disulfidptosis: This is a recently discovered form of cell death that can occur in cells with high Slc7A11 expression, particularly under conditions of glucose starvation. It is characterized by the massive accumulation of intracellular disulfide molecules, leading to the collapse of the actin cytoskeleton.
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Apoptosis: Some studies have reported that Slc7A11 inhibition can induce apoptosis, a form of programmed cell death characterized by caspase activation. The precise mechanisms that determine whether a cell undergoes ferroptosis or apoptosis in response to GSH depletion are still under investigation and may be cell-type dependent.
Q3: Why are we seeing resistance to this compound in our cancer cell line?
A3: Resistance to Slc7A11 inhibitors can arise from several factors:
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Low Slc7A11 Expression: Cell lines with inherently low expression of Slc7A11 may not be dependent on this transporter for cystine uptake and GSH synthesis, making them less sensitive to its inhibition.
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Alternative Cysteine Sources: Some cells can synthesize cysteine de novo or utilize other transporters to import it, bypassing the need for Slc7A11.
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Upregulation of Compensatory Pathways: Cells may adapt to Slc7A11 inhibition by upregulating other antioxidant pathways to combat oxidative stress.
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Drug Efflux: Multidrug resistance pumps could potentially efflux this compound from the cell, reducing its effective intracellular concentration.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Cell Death
| Possible Cause | Troubleshooting Step |
| Low Slc7A11 expression in the cell line. | Confirm Slc7A11 expression levels in your cell line using qPCR or Western blot. Consider using a positive control cell line known to have high Slc7A11 expression. |
| Incorrect dosage of this compound. | Perform a dose-response curve to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental conditions. |
| Degradation of this compound. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh working solutions for each experiment. |
| Cell culture medium composition. | The presence of antioxidants or high concentrations of cysteine/cystine in the medium can interfere with the effects of Slc7A11 inhibition. Use a defined medium with known component concentrations if possible. |
| Suboptimal cell density. | Cell density can influence metabolic state and drug sensitivity. Seed cells at a consistent and optimal density for all experiments. |
Issue 2: Observing Apoptosis Instead of Ferroptosis
| Possible Cause | Troubleshooting Step |
| Cell-type specific response. | The cellular context can dictate the downstream pathway activated by GSH depletion. |
| Off-target effects of this compound. | At higher concentrations, the inhibitor might have off-target effects that trigger apoptosis. Use the lowest effective concentration possible. |
| Crosstalk between cell death pathways. | There can be complex interplay between different cell death mechanisms. |
| Confirmation of Apoptosis. | To confirm apoptosis, perform a caspase activity assay (e.g., Caspase-3/7 assay) or Western blot for cleaved caspases. |
Issue 3: Suspected Disulfidptosis but Unsure How to Confirm
| Possible Cause | Troubleshooting Step |
| Incorrect experimental conditions. | Disulfidptosis is typically induced in high Slc7A11-expressing cells under glucose-deprived conditions. |
| Confirmation of Disulfidptosis. | The hallmark of disulfidptosis is the collapse of the actin cytoskeleton. Stain cells with phalloidin to visualize F-actin and observe for cytoskeletal collapse using fluorescence microscopy. |
| Confirmation of high Slc7A11 expression. | Verify high levels of Slc7A11 in your cell model via qPCR or Western blot. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments with this compound. Researchers should populate these tables with their own experimental results.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Slc7A11 Expression | IC50 (µM) |
| Example: A549 | Lung Cancer | High | [Insert Data] |
| Example: MCF7 | Breast Cancer | Moderate | [Insert Data] |
| Example: HT29 | Colon Cancer | Low | [Insert Data] |
Table 2: Effect of this compound on Glutathione Levels and Lipid Peroxidation
| Cell Line | Treatment | Glutathione (GSH) Level (relative to control) | Lipid ROS Level (relative to control) |
| Example: A549 | This compound (IC50) | [Insert Data] | [Insert Data] |
| Example: A549 | Vehicle Control | 1.0 | 1.0 |
Experimental Protocols
Protocol 1: Induction and Detection of Disulfidptosis
Objective: To induce and confirm disulfidptosis in high Slc7A11-expressing cells.
Materials:
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High Slc7A11-expressing cancer cells
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This compound
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Glucose-free cell culture medium
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
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0.1% Triton X-100 in PBS
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Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
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DAPI stain
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Fluorescence microscope
Procedure:
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Cell Seeding: Seed high Slc7A11-expressing cells on coverslips in a multi-well plate and allow them to adhere overnight.
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Glucose Starvation and Inhibitor Treatment:
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Wash cells once with glucose-free medium.
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Treat cells with this compound at the desired concentration in glucose-free medium. Include a vehicle control in glucose-free medium and a control in complete medium.
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Incubate for the desired time (e.g., 6-24 hours).
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Cell Fixation and Permeabilization:
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Wash cells twice with PBS.
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Fix cells with 4% PFA for 15 minutes at room temperature.
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Wash cells three times with PBS.
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Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
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Wash cells three times with PBS.
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F-actin and Nuclear Staining:
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Incubate cells with a fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
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Wash cells three times with PBS.
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Counterstain with DAPI for 5 minutes to visualize nuclei.
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Wash cells three times with PBS.
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Imaging:
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Mount the coverslips on microscope slides.
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Visualize the actin cytoskeleton and nuclei using a fluorescence microscope. Look for signs of actin cytoskeleton collapse (cell rounding, cortical actin rings, and fragmented actin filaments) in the treated cells compared to controls.
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Protocol 2: Caspase-3/7 Activity Assay
Objective: To determine if this compound treatment induces apoptosis through caspase activation.
Materials:
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Cells treated with this compound or vehicle control
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Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
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Luminometer or fluorescence plate reader
Procedure:
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Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound at various concentrations and for different time points. Include a positive control for apoptosis (e.g., staurosporine).
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Assay: Follow the manufacturer's protocol for the specific caspase activity assay kit being used. This typically involves adding a luminogenic or fluorogenic substrate for caspase-3 and -7 to the cell lysates or directly to the wells.
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Measurement: Measure the luminescence or fluorescence signal using a plate reader. An increase in signal compared to the vehicle control indicates activation of caspase-3 and/or -7, and is a marker of apoptosis.
Visualizations
Caption: Canonical pathway of this compound inducing ferroptosis.
Caption: Workflow for interpreting unexpected phenotypes of this compound.
Caption: Simplified pathway of disulfidptosis induction.
References
Validation & Comparative
A Head-to-Head Battle in Ferroptosis Induction: Imidazole Ketone Erastin (IKE) vs. Erastin
For researchers, scientists, and drug development professionals, the induction of ferroptosis, a unique iron-dependent form of programmed cell death, presents a promising avenue for therapeutic intervention, particularly in oncology. Two key small molecules at the forefront of ferroptosis induction are erastin and its more potent analog, imidazole ketone erastin (IKE). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate tool for ferroptosis research.
Erastin, the pioneering ferroptosis-inducing agent, and its derivative, IKE, both function by inhibiting the cystine/glutamate antiporter system Xc⁻. This system, composed of the SLC7A11 and SLC3A2 subunits, is crucial for the cellular uptake of cystine, a precursor for the antioxidant glutathione (GSH). Inhibition of system Xc⁻ leads to GSH depletion, subsequent inactivation of glutathione peroxidase 4 (GPX4), and the accumulation of lipid reactive oxygen species (ROS), ultimately culminating in ferroptotic cell death.[1][2] While both compounds share a primary mechanism of action, IKE has been engineered for enhanced potency and metabolic stability, making it a more suitable candidate for in vivo studies.[3][4]
Comparative Efficacy in Inducing Ferroptosis
Experimental data consistently demonstrates the superior potency of IKE over erastin in inducing ferroptosis across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for IKE are significantly lower than those for erastin, indicating that a much lower concentration of IKE is required to achieve the same level of cell death.
| Compound | Cell Line | IC50 / GI50 Value | Assay Type | Reference |
| Imidazole Ketone Erastin (IKE) | BJeLR (RAS-G12V) | 0.003 µM | Alamar Blue (48 hrs) | [5] |
| CCF-STTG1 | 0.03 µM | Glutamate Release (2 hrs) | ||
| HT-1080 | 0.314 µM | Alamar Blue (48 hrs) | ||
| DLBCL Cell Lines | 0.001 - 97.010 µM | CellTiter-Glo (24 hrs) | ||
| Erastin | MM.1S | ~15 µM | CCK-8 | |
| RPMI8226 | ~10 µM | CCK-8 | ||
| HeLa | ~3.5 µM | Not Specified | ||
| NCI-H1975 | ~5 µM | Not Specified | ||
| MDA-MB-231 | 40.63 µM | MTT (24 hrs) |
Signaling Pathways and Experimental Workflow
The induction of ferroptosis by both IKE and erastin follows a well-defined signaling cascade initiated by the inhibition of system Xc-. This leads to a series of downstream events culminating in lipid peroxidation and cell death. The experimental workflow to compare these compounds typically involves cell viability assays, measurement of glutathione levels, and quantification of lipid peroxidation.
Caption: Signaling pathway of ferroptosis induction by IKE and erastin.
Caption: Workflow for comparing IKE and erastin efficacy.
Detailed Experimental Protocols
Cell Viability Assay (using CellTiter-Glo®)
This protocol quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.
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Cell Seeding: Plate cells in a 96-well opaque-walled plate at a desired density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of IKE and erastin in the appropriate cell culture medium. Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
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Lysis and Luminescence Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well and mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (using C11-BODIPY™ 581/591)
This assay utilizes a fluorescent probe to detect lipid peroxidation in live cells.
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Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or 96-well plate) and treat with IKE or erastin for the desired time.
-
Probe Staining: Add the C11-BODIPY™ 581/591 probe to the cell culture medium at a final concentration of 1-5 µM and incubate for 30 minutes at 37°C.
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Cell Harvesting and Washing: Harvest the cells (if using flow cytometry) and wash them with phosphate-buffered saline (PBS).
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Fluorescence Measurement: Analyze the cells using a flow cytometer or a fluorescence microscope. The probe emits green fluorescence upon oxidation and red fluorescence in its reduced state. An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.
Glutathione (GSH) Assay (Colorimetric)
This protocol measures the levels of reduced glutathione (GSH) in cell lysates.
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Sample Preparation: Treat cells with IKE or erastin. After incubation, lyse the cells using a suitable lysis buffer (e.g., containing 5% sulfosalicylic acid) and centrifuge to remove protein precipitates.
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Standard Curve Preparation: Prepare a standard curve using known concentrations of GSH.
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Reaction Setup: In a 96-well plate, add the cell lysates, standards, and a reaction mix containing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and glutathione reductase.
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Colorimetric Reaction: Initiate the reaction by adding NADPH. The reduction of DTNB by GSH produces a yellow-colored product (TNB), which is measured spectrophotometrically at 405-415 nm.
-
Data Analysis: Calculate the GSH concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
Both imidazole ketone erastin (IKE) and erastin are valuable tools for inducing ferroptosis through the inhibition of system Xc-. However, the available data strongly suggests that IKE is a more potent and metabolically stable compound. For in vitro studies requiring a robust and well-characterized ferroptosis inducer, erastin remains a viable option. For in vivo applications and studies demanding higher potency and stability, IKE is the superior choice. The selection between these two molecules will ultimately depend on the specific experimental needs and design. Researchers should carefully consider the concentration-dependent effects and the specific cell types being investigated to ensure reproducible and meaningful results.
References
- 1. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Imidazole ketone erastin induces ferroptosis and slows tumor growth in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole Ketone Erastin Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of xCT Inhibitors: Slc7A11-IN-1 Versus Established Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Right xCT Inhibitor
The cystine/glutamate antiporter, system xCT (composed of the SLC7A11 and SLC3A2 subunits), has emerged as a critical therapeutic target in oncology and other fields due to its central role in cellular redox homeostasis and ferroptosis. Inhibition of xCT-mediated cystine uptake leads to depletion of intracellular glutathione (GSH), increased reactive oxygen species (ROS), and subsequent cancer cell death. A growing number of small molecule inhibitors targeting SLC7A11 are available, each with distinct potencies and specificities. This guide provides a head-to-head comparison of the novel inhibitor, Slc7A11-IN-1, with the widely studied inhibitors erastin, sulfasalazine, and sorafenib, supported by available experimental data.
Executive Summary
This comparison guide synthesizes data from multiple studies to evaluate the efficacy of this compound against other prominent xCT inhibitors. The primary mechanism of action for these inhibitors is the blockade of the system xCT transporter, which disrupts the intracellular antioxidant balance and induces a form of iron-dependent cell death known as ferroptosis. While a single study directly comparing all four compounds under identical conditions is not yet available, this guide collates and presents the existing data to aid researchers in their selection of the most appropriate inhibitor for their experimental needs.
Quantitative Comparison of xCT Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound, erastin, and sulfasalazine across various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | HCT-116 (Colon) | 0.03 | [1] |
| MDA-MB-231 (Breast) | 0.11 | [1] | |
| MCF-7 (Breast) | 0.18 | [1] | |
| HepG2 (Liver) | 0.17 | [1] | |
| Erastin | HeLa (Cervical) | ~25 | [2] |
| LX2 (Hepatic Stellate) | ~2.5 | ||
| Various Cancer Cell Lines | 1-10 | ||
| Sulfasalazine | KRAS-mutant LUAD | Varies | |
| Glioma Cells | Varies | ||
| Lymphoma Cells | Varies | ||
| Sorafenib | Various Cancer Cell Lines | Not a bona fide xCT inhibitor |
Note on Sorafenib: Recent studies have indicated that sorafenib, a multi-kinase inhibitor, may not be a direct or specific inhibitor of system xCT. Its effects on ferroptosis are likely mediated through other mechanisms, and it does not consistently inhibit cystine uptake in the same manner as erastin and sulfasalazine.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of xCT inhibitor-induced ferroptosis.
Caption: General experimental workflow for evaluating xCT inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of xCT inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of an xCT inhibitor on adherent cells.
Materials:
-
96-well plates
-
Complete cell culture medium
-
xCT inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare serial dilutions of the xCT inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Intracellular Glutathione (GSH) Measurement
This protocol outlines the measurement of intracellular GSH levels following treatment with an xCT inhibitor.
Materials:
-
Cells cultured in appropriate plates
-
xCT inhibitor
-
GSH/GSSG-Glo™ Assay kit (or similar)
-
Lysis buffer
-
Microplate reader capable of luminescence detection
Procedure:
-
Seed cells and treat with the xCT inhibitor as described in the cell viability assay.
-
After the desired incubation period, wash the cells with PBS.
-
Lyse the cells according to the manufacturer's protocol for the GSH assay kit.
-
Add the luciferin generation reagent to the cell lysate and incubate at room temperature.
-
Add the luciferin detection reagent and measure the luminescence using a microplate reader.
-
A standard curve with known GSH concentrations should be prepared to quantify the GSH levels in the samples.
-
Normalize the GSH levels to the protein concentration of each sample.
Reactive Oxygen Species (ROS) Detection (DCF-DA Assay)
This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
Materials:
-
Cells cultured in appropriate plates or tubes
-
xCT inhibitor
-
DCF-DA stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells and treat with the xCT inhibitor for the desired time.
-
Remove the treatment medium and wash the cells with HBSS or serum-free medium.
-
Load the cells with DCF-DA (typically 5-10 µM) in HBSS or serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS or serum-free medium to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.
-
The fluorescence intensity is proportional to the intracellular ROS levels.
Conclusion
The selection of an appropriate xCT inhibitor is crucial for research into ferroptosis and its role in disease. This compound demonstrates high potency in the nanomolar to low micromolar range across several cancer cell lines. Erastin and sulfasalazine are also effective inhibitors, though their potency can vary depending on the cell type and experimental conditions. It is important for researchers to consider the specific context of their experiments, including the cell lines used and the desired outcomes, when choosing an inhibitor. The provided protocols offer a starting point for the in vitro evaluation of these compounds. Further research involving direct, side-by-side comparisons will be invaluable in fully elucidating the relative advantages of each of these promising therapeutic agents.
References
Validating Slc7A11 as the Primary Target of Slc7A11-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate Slc7A11 as the primary target of the novel inhibitor, Slc7A11-IN-1. We will compare its performance with other known Slc7A11 inhibitors and present the supporting experimental data and protocols.
Introduction to Slc7A11 and its Inhibition
Slc7A11, also known as xCT, is the functional subunit of the system Xc- cystine/glutamate antiporter. This transporter plays a critical role in maintaining cellular redox homeostasis by importing extracellular cystine, which is then reduced to cysteine for the synthesis of the antioxidant glutathione (GSH).[1][2][3] Many cancer cells upregulate Slc7A11 to cope with high levels of oxidative stress, making it a promising therapeutic target.[2][4] Inhibition of Slc7A11 leads to depletion of intracellular GSH, an increase in reactive oxygen species (ROS), and subsequent cell death, often through a mechanism known as ferroptosis.
This compound has been identified as a potent inhibitor of Slc7A11. This guide will delve into the experimental evidence that substantiates this claim.
Comparative Analysis of Slc7A11 Inhibitors
The following table summarizes the in vitro efficacy of this compound and other commonly used Slc7A11 inhibitors across various cancer cell lines.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | HCT-116 | 0.03 | |
| MDA-MB-231 | 0.11 | ||
| MCF-7 | 0.18 | ||
| HepG2 | 0.17 | ||
| LO2 (normal liver) | 0.27 | ||
| Erastin | Various | ~1-10 | |
| Sulfasalazine | Various | >50 |
Experimental Validation of this compound Target Engagement
A series of biochemical and cellular assays have been employed to validate that this compound directly targets and inhibits Slc7A11 function.
Biochemical and Cellular Effects of this compound
| Assay | Experimental Findings with this compound | Reference |
| Intracellular GSH Levels | Significantly reduced intracellular GSH content. | |
| Reactive Oxygen Species (ROS) | Significantly enhanced ROS expression. | |
| Cell Proliferation | Potent antiproliferative activity (see IC50 values above). | |
| Cell Invasion and Metastasis | Inhibited invasion and metastasis of HCT-116 cells at 0.5 µM. | |
| Apoptosis and Cell Cycle | Induced apoptosis and cell cycle arrest at the S-phase in HCT-116 cells at 0.5 µM. | |
| Western Blot | Decreased the protein level of xCT. | |
| In Vivo Antitumor Activity | Suppressed tumor growth by 60.7% in a CT26 tumor mouse model (2 mg/kg, i.v.). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0-100 µM) for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of viable cells against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Measurement of Intracellular GSH
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Lysis: Lyse the cells and deproteinate the lysate.
-
GSH Detection: Use a commercially available GSH assay kit (e.g., based on the DTNB-GSSG reductase recycling assay) to measure the concentration of GSH.
-
Normalization: Normalize the GSH concentration to the protein content of the cell lysate.
Measurement of Intracellular ROS
-
Cell Treatment: Treat cells with this compound.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX™) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.
Western Blot Analysis for xCT Protein Levels
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against Slc7A11 (xCT), followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) for normalization.
In Vivo Tumor Growth Inhibition Study
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., CT26) into the flank of immunocompetent mice (e.g., BALB/c).
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer this compound intravenously at a specified dose and schedule (e.g., 2 mg/kg, every three days).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, excise and weigh the tumors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by Slc7A11 inhibition and a typical experimental workflow for validating a novel inhibitor.
Caption: Mechanism of Slc7A11 inhibition leading to ferroptosis.
Caption: Experimental workflow for validating this compound.
Conclusion
References
Cross-Validation of Slc7A11-IN-1 Effects in Different Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel SLC7A11 inhibitor, Slc7A11-IN-1, with other established inhibitors, erastin and sulfasalazine. The data presented herein is collated from various studies to facilitate an objective evaluation of their anti-cancer effects across different cancer models. This guide is intended for research purposes to aid in the design and interpretation of studies targeting the cystine/glutamate antiporter, system xc(-), a critical component in cancer cell metabolism and redox homeostasis.
Quantitative Comparison of Anti-Cancer Activity
The inhibitory effects of this compound, erastin, and sulfasalazine on the viability of various cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | HCT-116 (Colon) | MDA-MB-231 (Breast) | MCF-7 (Breast) | HepG2 (Liver) |
| This compound | 0.03 µM[1] | 0.11 µM[1] | 0.18 µM[1] | 0.17 µM[1] |
| Erastin | Insensitive[2] | ~2.7 µM - 40 µM | ~80 µM | Insensitive |
| Sulfasalazine | - | 0.25 - 0.5 mM | 0.3 - 0.5 mM | - |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time. Direct comparison should be made with caution. The provided data for this compound is from a 72-hour incubation period. Erastin sensitivity can be highly variable between cell lines.
Mechanism of Action and Cellular Effects of this compound
This compound is a potent inhibitor of SLC7A11, the functional subunit of the system xc(-) cystine/glutamate antiporter. Inhibition of SLC7A11 leads to a reduction in the intracellular uptake of cystine, a precursor for the synthesis of the major antioxidant glutathione (GSH). This disruption of redox homeostasis results in the following key cellular events:
-
Reduced Intracellular Glutathione (GSH): Treatment with this compound leads to a significant decrease in intracellular GSH levels.
-
Increased Reactive Oxygen Species (ROS): The depletion of GSH results in an accumulation of reactive oxygen species (ROS), leading to oxidative stress.
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells.
-
Cell Cycle Arrest: The compound causes cell cycle arrest at the S-phase.
-
Inhibition of Invasion and Metastasis: this compound has been observed to inhibit the invasion and metastasis of cancer cells.
-
In Vivo Tumor Growth Inhibition: In a mouse model, this compound administered intravenously at 2 mg/kg every three days for three doses suppressed tumor growth by 60.7%.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by SLC7A11 inhibition and a general experimental workflow for evaluating the efficacy of SLC7A11 inhibitors.
References
Overcoming Erastin Resistance: A Comparative Analysis of Slc7A11-IN-1 Efficacy
For researchers, scientists, and drug development professionals investigating novel strategies to counteract resistance to ferroptosis-inducing agents, this guide provides a comparative analysis of Slc7A11-IN-1, a potent inhibitor of the cystine/glutamate antiporter, system Xc-. The focus is on its potential efficacy in cancer cell lines that have developed resistance to erastin, a canonical inducer of ferroptosis.
Erastin and its analogs trigger a form of iron-dependent regulated cell death known as ferroptosis by inhibiting system Xc-, which is comprised of the subunits SLC7A11 and SLC3A2. This inhibition blocks the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). Depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), resulting in the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. However, the development of resistance to erastin, often through the upregulation of the SLC7A11-GSH-GPX4 axis, presents a significant challenge in the therapeutic application of ferroptosis inducers.
This guide evaluates the potential of this compound to overcome such resistance by directly comparing its mechanism and available potency data with other SLC7A11 inhibitors. While direct experimental data on this compound in authenticated erastin-resistant cell lines is limited, this analysis is based on its distinct mode of action and potency in various cancer cell lines.
Comparative Efficacy of SLC7A11 Inhibitors
The following table summarizes the available data on this compound and other SLC7A11 inhibitors. It is important to note that the cell lines listed for this compound have not been specifically characterized as erastin-resistant in the available literature. However, its high potency suggests it may be effective where less potent inhibitors fail.
| Inhibitor | Target | Reported IC50 Values / Efficacy | Notes on Erastin Resistance |
| This compound | SLC7A11 | HCT-116: 0.03 µMMDA-MB-231: 0.11 µMMCF-7: 0.18 µMHepG2: 0.17 µMLO2: 0.27 µM | No direct data in erastin-resistant lines. Its high potency suggests it may overcome resistance driven by increased SLC7A11 expression. |
| Erastin | SLC7A11 | Induces ferroptosis in sensitive cell lines (e.g., HT-1080, DU-145). | Resistance observed in cell lines with high baseline intracellular labile iron pools or mutations in SLC7A11 (e.g., F254A). |
| IKE (Imidazole Ketone Erastin) | SLC7A11 | More potent and metabolically stable than erastin. | Cells with the SLC7A11 F254A mutation exhibit resistance to IKE. |
| Sulfasalazine (SAS) | SLC7A11 | Less potent than erastin. | Can re-sensitize head and neck cancer cells to cisplatin. |
| HG106 | SLC7A11 | Induces apoptosis through GSH depletion. | Shown to be effective in KRAS-mutant lung adenocarcinoma cells. |
| Sorafenib | Multi-kinase inhibitor, also inhibits SLC7A11 | FDA-approved drug that can induce ferroptosis. | Resistance mechanisms are complex and may involve pathways other than SLC7A11. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cell proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound, erastin, or other inhibitors. Include a vehicle control (e.g., DMSO). Incubate for an additional 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Intracellular Glutathione (GSH) Measurement
This assay quantifies the levels of reduced glutathione within the cells.
-
Cell Treatment: Plate and treat cells with the desired compounds as described in the cell viability assay.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the instructions of a commercial GSH detection kit (e.g., using a reagent containing monochlorobimane).
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration of each sample and express the results as a percentage of the control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the extent of lipid peroxidation, a hallmark of ferroptosis.
-
Cell Treatment: Plate and treat cells as described in the cell viability assay.
-
Probe Staining: In the final 30-60 minutes of treatment, add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 µM.
-
Cell Harvesting and Washing: For adherent cells, trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Wash the cells with PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The probe emits green fluorescence (oxidized form) and red fluorescence (reduced form). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Data Analysis: Quantify the shift in fluorescence to determine the level of lipid peroxidation in treated cells compared to controls.
Conclusion
While direct evidence for the efficacy of this compound in erastin-resistant cell lines is still emerging, the available data on its high potency against SLC7A11 suggests it is a promising candidate to overcome resistance mechanisms that rely on the upregulation of this transporter. Researchers are encouraged to utilize the provided protocols to directly test this hypothesis in their erastin-resistant models. The comparative data and mechanistic insights presented in this guide should serve as a valuable resource for the development of novel anti-cancer therapies targeting ferroptosis.
Synergistic Lethality: Enhancing Ferroptosis by Co-targeting Slc7A11 and Other Key Regulators
A Comparative Guide for Researchers in Drug Discovery and Development
The induction of ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising therapeutic strategy for cancers resistant to conventional treatments. A key regulator of this process is the cystine/glutamate antiporter, Slc7A11 (also known as xCT), which imports cystine for the synthesis of the antioxidant glutathione (GSH). Inhibition of Slc7A11 leads to GSH depletion and subsequent accumulation of lipid reactive oxygen species (ROS), triggering ferroptosis. While Slc7A11 inhibitors alone can induce ferroptosis, recent studies have demonstrated that their efficacy can be significantly enhanced through synergistic combinations with other ferroptosis-inducing agents. This guide provides a comparative analysis of the synergistic effects observed when combining Slc7A11 inhibitors, represented here by the well-characterized compound Erastin (as a proxy for Slc7A11-IN-1), with other small molecules, supported by experimental data and detailed protocols.
Quantitative Analysis of Synergistic Effects
The synergistic effect of combining an Slc7A11 inhibitor with another compound can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 suggests antagonism.
The following table summarizes the synergistic effects of combining the Slc7A11 inhibitor Erastin with the natural compound Celastrol in non-small-cell lung cancer (NSCLC) cells. This combination has been shown to synergistically induce ROS-dependent cell death.
| Cell Line | Compound 1 | Concentration 1 | Compound 2 | Concentration 2 | Combination Index (CI) | Effect |
| HCC827 | Erastin | 2.5 µM | Celastrol | 0.625 µM | < 1 | Synergy |
| HCC827 | Erastin | 2.5 µM | Celastrol | 1.25 µM | < 1 | Synergy |
| H1299 | Erastin | 5 µM | Celastrol | 1.25 µM | < 1 | Synergy |
| H1299 | Erastin | 5 µM | Celastrol | 2.5 µM | < 1 | Synergy |
| A549 | Erastin | 10 µM | Celastrol | 2.5 µM | < 1 | Synergy |
| A549 | Erastin | 10 µM | Celastrol | 5 µM | < 1 | Synergy |
Data adapted from a study on the synergistic effects of Erastin and Celastrol in NSCLC cells.
Signaling Pathways of Synergistic Ferroptosis Induction
The combination of an Slc7A11 inhibitor with a direct inhibitor of Glutathione Peroxidase 4 (GPX4), such as RSL3, represents a potent strategy to induce ferroptosis. This dual-pronged attack on the cell's antioxidant defense system leads to a more robust and rapid accumulation of lethal lipid peroxides.
Caption: Synergistic induction of ferroptosis by co-targeting Slc7A11 and GPX4.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of synergistic effects.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of the compounds, both individually and in combination.
Caption: Workflow for a typical cell viability assay to assess synergy.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the other ferroptosis inducer(s) in cell culture medium.
-
Treatment: Treat the cells with the individual compounds and their combinations at various concentrations. Include a vehicle-treated control group.
-
Incubation: Incubate the treated plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The Combination Index (CI) can be calculated using software like CompuSyn to determine synergy.
Lipid ROS Measurement using C11-BODIPY 581/591
This assay quantifies the accumulation of lipid peroxides, a key hallmark of ferroptosis.
Protocol:
-
Cell Treatment: Treat cells with the compounds of interest (and controls) for the desired duration.
-
Staining: Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. Upon oxidation, the fluorescence of the C11-BODIPY probe shifts from red (reduced form, ~591 nm emission) to green (oxidized form, ~510 nm emission). An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
Western Blot Analysis for Ferroptosis Markers
This technique is used to measure changes in the protein levels of key ferroptosis regulators.
Protocol:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ferroptosis markers such as GPX4 and Slc7A11 overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
By employing these methodologies, researchers can effectively evaluate and compare the synergistic potential of combining this compound with other ferroptosis inducers, thereby accelerating the development of novel and more effective cancer therapies.
Predicting Sensitivity to SLC7A11 Inhibition: A Comparative Guide to Biomarkers
For researchers, scientists, and drug development professionals, identifying patient populations most likely to respond to targeted therapies is a cornerstone of precision medicine. This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to Slc7A11-IN-1 and other inhibitors of the cystine/glutamate antiporter, system Xc-. Upregulated in numerous cancers, SLC7A11 (also known as xCT) is a critical transporter that imports cystine for the synthesis of glutathione (GSH), a key antioxidant. Inhibition of SLC7A11 depletes intracellular GSH, leading to an accumulation of reactive oxygen species (ROS) and a specific form of iron-dependent cell death known as ferroptosis. Understanding the molecular determinants of sensitivity to SLC7A11 inhibitors is paramount for their successful clinical development.
This guide details the key biomarkers, presents comparative data from preclinical studies, and provides detailed experimental protocols for their assessment.
Key Biomarkers for Predicting Sensitivity
The sensitivity of cancer cells to SLC7A11 inhibitors is governed by a complex interplay of factors related to the expression of the target protein, the downstream ferroptosis pathway, and the overall cellular redox state. The following sections outline the most promising biomarkers identified to date.
SLC7A11 Expression Levels
The most direct biomarker for sensitivity to SLC7A11 inhibitors is the expression level of the target protein itself. High expression of SLC7A11 is often, but not always, correlated with increased sensitivity to its inhibitors. This is because cells with high SLC7A11 expression are more dependent on this transporter for cystine uptake and GSH synthesis to counteract high levels of oxidative stress.[1]
However, the relationship is not always linear. Some studies have reported that low SLC7A11 expression can be associated with resistance to certain chemotherapeutic agents, highlighting the context-dependent role of this transporter.[1] Therefore, SLC7A11 expression should be considered in conjunction with other biomarkers.
Glutathione Peroxidase 4 (GPX4) Expression
GPX4 is a crucial enzyme that utilizes GSH to neutralize lipid peroxides, thereby protecting cells from ferroptosis.[2] The expression and activity of GPX4 are critical determinants of sensitivity to ferroptosis-inducing agents, including SLC7A11 inhibitors. Cells with lower levels of GPX4 are generally more susceptible to ferroptosis upon GSH depletion.[2][3]
Markers of Oxidative Stress
The basal level of oxidative stress within a cancer cell can influence its susceptibility to SLC7A11 inhibition. Cells already experiencing high levels of ROS and lipid peroxidation are thought to be closer to the threshold of ferroptotic cell death and therefore more sensitive to agents that disrupt their antioxidant defenses.
Key markers of oxidative stress include:
-
Reactive Oxygen Species (ROS): Elevated intracellular ROS levels can be a predictor of sensitivity.
-
Malondialdehyde (MDA): As a stable end-product of lipid peroxidation, MDA is a widely used marker of oxidative damage and ferroptosis.
Intracellular Glutathione (GSH) Levels
The intracellular concentration of GSH reflects the cell's capacity to neutralize ROS. Lower basal GSH levels may indicate a reduced ability to cope with the oxidative stress induced by SLC7A11 inhibition, thus predicting greater sensitivity.
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Expression
ACSL4 is an enzyme that plays a key role in the incorporation of polyunsaturated fatty acids into cellular membranes, which are the primary substrates for lipid peroxidation during ferroptosis. High expression of ACSL4 has been shown to be a strong predictor of sensitivity to ferroptosis inducers.
Comparative Performance of SLC7A11 Inhibitors
While "this compound" is not a widely recognized public name for a specific inhibitor, several research compounds and approved drugs are known to target SLC7A11. Their activity can be compared based on their potency and the cellular context in which they are most effective.
| Inhibitor | Type | IC50 / Effective Concentration | Notes |
| Erastin | Small Molecule (Class 1 Ferroptosis Inducer) | 1-10 µM (in various cancer cell lines) | The prototypical SLC7A11 inhibitor, though it has poor metabolic stability. |
| Sulfasalazine | FDA-approved anti-inflammatory drug | 100-500 µM (in various cancer cell lines) | Less potent than erastin but clinically available. |
| HG106 | Potent and specific small molecule | ~100 nM (in KRAS-mutant lung cancer cells) | Demonstrates selective cytotoxicity in KRAS-mutant cells. |
| IKE (Imidazole Ketone Erastin) | Erastin analog | ~34 nM (GSH depletion IC50 in SUDHL6 cells) | More potent and metabolically stable than erastin. |
| Compound 1 (PubChem CID: 3492258) | Novel small molecule | Effective at 5-10 µM in HeLa cells | Identified through in silico screening with promising in vitro activity. |
Experimental Protocols
Accurate assessment of the aforementioned biomarkers is crucial for predicting sensitivity to SLC7A11 inhibitors. The following are detailed protocols for key experiments.
Western Blot for SLC7A11 and GPX4 Expression
Objective: To quantify the protein expression levels of SLC7A11 and GPX4 in cancer cells.
Materials:
-
Cancer cell lines of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SLC7A11, GPX4, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Lyse cells in ice-cold lysis buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
Quantify band intensities relative to the loading control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the levels of intracellular ROS using a fluorescent probe.
Materials:
-
Cancer cell lines
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or dihydroethidium (DHE)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Culture medium
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Seed cells in a multi-well plate or on coverslips and allow them to adhere overnight.
-
Wash the cells with warm PBS or HBSS.
-
Load the cells with 5-10 µM H2DCFDA or DHE in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS or HBSS to remove excess probe.
-
Add fresh medium.
-
Measure fluorescence using a fluorescence microscope, plate reader (excitation/emission ~485/535 nm for DCF), or flow cytometry (FL1 channel for DCF).
Glutathione (GSH) Assay
Objective: To quantify the intracellular concentration of GSH.
Materials:
-
Cancer cell lines
-
Commercially available glutathione assay kit (e.g., luminescence-based or colorimetric)
-
Cell lysis buffer (provided with the kit or a suitable alternative)
-
Microplate reader (luminescence or absorbance)
Procedure (Example using a generic colorimetric kit):
-
Culture and harvest cells.
-
Lyse 0.5-1 x 10^6 cells in 80 µl of ice-cold Glutathione Buffer.
-
Deproteinize the lysate by adding 20 µl of 5% sulfosalicylic acid (SSA), mixing well, and centrifuging at 8000 x g for 10 minutes.
-
Collect the supernatant for the assay.
-
Prepare a standard curve using the provided GSH standard.
-
In a 96-well plate, add the reaction mix to each well containing either the standard or the sample supernatant.
-
Incubate at room temperature for the time specified in the kit protocol.
-
Read the absorbance at the recommended wavelength (e.g., 405 nm or 412 nm).
-
Calculate the GSH concentration in the samples based on the standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for a clear understanding of biomarker discovery and validation.
Figure 1. The SLC7A11-mediated pathway to ferroptosis and the point of intervention for this compound.
Figure 2. A typical experimental workflow for validating predictive biomarkers for SLC7A11 inhibitor sensitivity.
Conclusion
The selection of patients for clinical trials of SLC7A11 inhibitors can be significantly enhanced by the use of predictive biomarkers. High SLC7A11 and ACSL4 expression, coupled with low GPX4 expression and high basal oxidative stress, appear to be the most promising indicators of sensitivity. A multi-biomarker approach, combining protein expression and functional assays of the cellular redox state, is likely to be the most robust strategy for patient stratification. Further clinical validation of these biomarkers is essential for the successful translation of SLC7A11-targeted therapies into the clinic.
References
In Vivo Efficacy of Slc7A11 Inhibition: A Comparative Guide to Standard-of-Care Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of targeting the cystine/glutamate antiporter Slc7A11 (xCT), a key regulator of cellular redox homeostasis and ferroptosis, against standard-of-care drugs in relevant cancer models. As "Slc7A11-IN-1" is a non-specific designation, this guide utilizes data from studies on representative Slc7A11 inhibitors to offer a comprehensive overview for preclinical research and development. The comparisons are presented for two distinct and challenging cancer types: Triple-Negative Breast Cancer (TNBC) and KRAS-mutant Non-Small Cell Lung Cancer (NSCLC).
The Slc7A11 Signaling Pathway and its Role in Cancer
Slc7A11 is the functional subunit of the system Xc- transporter, which imports extracellular cystine in exchange for intracellular glutamate.[1] Intracellular cystine is rapidly reduced to cysteine, a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).[1][2] By maintaining high intracellular GSH levels, Slc7A11 protects cancer cells from oxidative stress and inhibits a form of iron-dependent cell death called ferroptosis.[2][3] Overexpression of Slc7A11 is observed in numerous cancers and is associated with tumor progression, metastasis, and resistance to therapy. Therefore, inhibiting Slc7A11 presents a promising therapeutic strategy to induce cancer cell death by depleting GSH and promoting ferroptosis.
Comparison in Triple-Negative Breast Cancer (TNBC)
Overview
TNBC is an aggressive subtype of breast cancer lacking estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, making it unresponsive to hormonal or HER2-targeted therapies. The standard-of-care often involves a chemotherapy regimen. Here, we compare the in vivo efficacy of the Slc7A11 inhibitor Sulfasalazine with the standard chemotherapeutic agent Doxorubicin .
Data Presentation
| Parameter | Slc7A11 Inhibitor (Sulfasalazine) | Standard-of-Care (Doxorubicin) | Cell Line & Model |
| Drug/Compound | Sulfasalazine | Doxorubicin | MDA-MB-231 |
| Mouse Strain | Nude Mice | Nude Mice | Orthotopic Xenograft |
| Dosage | Not explicitly stated in the provided text | 5 mg/kg | - |
| Administration | Not explicitly stated in the provided text | Intravenous | - |
| Tumor Growth Inhibition | Significantly retarded tumor growth. | Moderately inhibited tumor growth as a single agent. | - |
| Metastasis | - | Doxorubicin treatment alone enhanced metastasis to the lung in the MDA-MB-231 model. | - |
Experimental Protocols
A representative experimental protocol for evaluating in vivo efficacy in a TNBC xenograft model is as follows:
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Animal Model: Female immunodeficient mice (e.g., nude or NOD/SCID) are used.
-
Tumor Cell Implantation:
-
Subcutaneous Model: 1 to 5 million MDA-MB-231 cells, often resuspended in a solution containing Matrigel, are injected subcutaneously into the flank of the mice.
-
Orthotopic (Mammary Fat Pad) Model: A similar number of cells are injected into the mammary fat pad to better recapitulate the tumor microenvironment.
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups.
-
Slc7A11 Inhibitor Group: Administered with the Slc7A11 inhibitor (e.g., Sulfasalazine) via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
Standard-of-Care Group: Administered with the standard drug (e.g., Doxorubicin, often intravenously).
-
Control Group: Receives a vehicle control.
-
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters like body weight (as a measure of toxicity) and survival are also monitored. At the end of the study, tumors may be excised for further analysis.
Comparison in KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC)
Overview
KRAS mutations are common drivers in NSCLC, and historically, these tumors have been difficult to target. While the standard first-line treatment for advanced KRAS-mutant NSCLC often involves immunotherapy with or without chemotherapy, the development of direct KRAS G12C inhibitors like Sotorasib has marked a significant advancement for this specific mutation. Here, we compare the in vivo efficacy of the potent Slc7A11 inhibitor HG106 with standard-of-care options.
Data Presentation
| Parameter | Slc7A11 Inhibitor (HG106) | Standard-of-Care (Sotorasib) | Cell Line & Model |
| Drug/Compound | HG106 | Sotorasib (AMG 510) | A549 (KRAS mutant) Xenograft / Genetically Engineered Mouse Model (GEMM) |
| Mouse Strain | Nude Mice / LSL-KrasG12D/+;Trp53fl/fl (KP) mice | - | - |
| Dosage | 20 mg/kg | 960 mg once daily (in patients) | - |
| Administration | - | Oral | - |
| Tumor Growth Inhibition | Marked tumor suppression in A549 xenografts and KP mouse models. | Objective response rate of 37.1% in patients with KRAS G12C-mutated NSCLC. | - |
| Survival | Prolonged survival in preclinical lung cancer mouse models. | Median progression-free survival of 6.8 months in patients. | - |
Note: The data for HG106 is from preclinical mouse models, while the data for Sotorasib is from clinical trials in human patients. A direct head-to-head preclinical comparison was not available in the search results.
Experimental Protocols
A representative experimental protocol for an orthotopic lung cancer xenograft model is as follows:
-
Cell Culture: Human KRAS-mutant NSCLC cells (e.g., A549) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Orthotopic Implantation:
-
Mice are anesthetized, and a small incision is made on the chest to expose the rib cage.
-
A suspension of lung cancer cells is injected directly into the lung parenchyma.
-
The incision is closed with wound clips.
-
-
Tumor Growth Monitoring: Tumor progression is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or micro-CT scans.
-
Treatment Administration: Upon confirmation of tumor establishment, mice are randomized into treatment groups.
-
Slc7A11 Inhibitor Group: Administered with the inhibitor (e.g., HG106).
-
Standard-of-Care Group: Administered with the standard drug (e.g., Sotorasib, Carboplatin).
-
Control Group: Receives a vehicle control.
-
-
Efficacy Evaluation: Treatment efficacy is assessed by monitoring changes in tumor volume via imaging, overall survival, and potential metastatic spread.
General Experimental Workflow
The following diagram illustrates a typical workflow for in vivo xenograft studies to evaluate the efficacy of a test compound compared to a standard-of-care drug.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Slc7A11-IN-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent small molecule inhibitors like Slc7A11-IN-1 are paramount to ensure laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures.
Immediate Safety and Handling Precautions
This compound is a potent solute carrier family 7 member 11 (SLC7A11, xCT) inhibitor with antiproliferative activity.[1] Due to its potency, it is crucial to handle this compound with care to avoid exposure. The following personal protective equipment (PPE) and handling guidelines are essential.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Gloves | Impervious, disposable (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if there is a risk of aerosolization. | To prevent inhalation. |
Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.[2][3][4]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.[2]
Storage and Spill Procedures
Proper storage is critical to maintain the integrity of the compound and prevent accidental release.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
For long-term storage as a solid, -20°C is recommended. In solvent, store at -80°C.
Spill Management:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage.
-
Absorption: For liquid spills, absorb with an inert material (e.g., diatomite, universal binders). For solid spills, carefully sweep up to avoid dust generation.
-
Collection: Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then soap and water.
-
Dispose: Treat all spill cleanup materials as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must comply with institutional, local, and national hazardous waste regulations. Never dispose of this compound down the drain or in the regular trash.
-
Waste Identification and Segregation:
-
Treat all unused this compound, solutions containing the compound, and contaminated labware (e.g., pipette tips, tubes) as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams to avoid incompatible mixtures.
-
-
Containerization:
-
Collect waste in a designated, leak-proof, and chemically compatible container. The original container is often a good choice for unused material.
-
Ensure the container is kept tightly closed except when adding waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), the CAS number (3049302-90-8), and any known hazard pictograms.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure secondary containment for liquid waste to prevent spills.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular trash or recycling, as per institutional policy.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final disposal.
References
Personal protective equipment for handling Slc7A11-IN-1
Essential Safety and Handling of Slc7A11-IN-1
Disclaimer: This document provides essential safety and logistical information for handling this compound based on general knowledge of small molecule inhibitors. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, it is imperative to consult the official SDS provided by the manufacturer before any handling, storage, or disposal of this compound. The information herein is intended to supplement, not replace, the manufacturer's SDS.
This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring the integrity of your research.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is mandatory:
-
Eye and Face Protection: Safety glasses with side shields are required at all times. A face shield should be worn in situations where splashing is a possibility.
-
Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile) must be worn. It is critical to inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection: A lab coat or protective clothing that covers the arms is essential to prevent skin contact.
-
Respiratory Protection: In situations where there is a risk of generating aerosols or dusts of the compound, a properly fitted respirator is necessary.
II. Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound from the moment it arrives in the laboratory until its use in experiments is critical for safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[1]
-
Keep containers tightly closed to prevent contamination and degradation.
2. Preparation of Stock Solutions:
-
Most small molecule inhibitors are soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2]
-
High-concentration stock solutions (e.g., 10 mM) should be prepared in anhydrous DMSO to minimize the volume added to cell cultures, which can have cytotoxic effects.[2]
-
To avoid repeated freeze-thaw cycles that can degrade the compound, store stock solutions in small aliquots at -20°C or -80°C.[2]
3. Use in Experiments:
-
All work with this compound, especially when in powdered form or when preparing stock solutions, should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in areas where the compound is being handled.
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste: Unused this compound and solutions containing the inhibitor should be disposed of as hazardous chemical waste. Never pour chemical waste down the drain.
-
Contaminated Materials: All materials that have come into contact with the inhibitor, such as pipette tips, gloves, and empty vials, should be collected in a designated hazardous waste container.
-
Waste Containers: Use appropriate, clearly labeled containers for chemical waste. Liquid waste containers should have about 10% headspace to allow for expansion.
-
Local Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Quantitative Data for a Typical Small Molecule Kinase Inhibitor
The following table summarizes general quantitative data that might be expected for a small molecule kinase inhibitor. The exact values for this compound would need to be obtained from the manufacturer's specific documentation.
| Parameter | Typical Value/Range | Significance |
| Molecular Weight | 250 - 600 g/mol | Influences solubility, cell permeability, and pharmacokinetic properties. |
| Solubility | Varies (often soluble in DMSO) | Critical for preparing stock solutions and ensuring bioavailability in cellular assays. |
| IC₅₀ (Half-maximal inhibitory concentration) | Varies widely (nM to µM range) | A measure of the inhibitor's potency. Lower values indicate higher potency. This is a key parameter determined in dose-response experiments. |
| LogP (Octanol-water partition coefficient) | 1 - 5 | Indicates the lipophilicity of the compound. Affects cell membrane permeability and potential for non-specific binding. |
| Stability in Media | Can vary from hours to days | The stability of the inhibitor in cell culture media can significantly impact experimental results. It's often necessary to determine this empirically. |
Experimental Workflow and Signaling Pathway Diagrams
To provide a clearer understanding of the handling procedures and the biological context of this compound, the following diagrams have been created using the DOT language.
Caption: General Laboratory Workflow for Handling this compound
Caption: Simplified Signaling Pathway of Slc7A11 Inhibition
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
